Product packaging for 4-(Thiophen-2-yl)thiazol-2-amine(Cat. No.:CAS No. 28989-50-6)

4-(Thiophen-2-yl)thiazol-2-amine

Cat. No.: B1295549
CAS No.: 28989-50-6
M. Wt: 182.3 g/mol
InChI Key: XRNPDKQNHIKARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Thiophen-2-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C7H6N2S2 and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S2 B1295549 4-(Thiophen-2-yl)thiazol-2-amine CAS No. 28989-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPDKQNHIKARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288130
Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-50-6
Record name 28989-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-(Thiophen-2-yl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the novel heterocyclic compound, 4-(Thiophen-2-yl)thiazol-2-amine. This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The structural integrity and purity of synthesized this compound were confirmed through a comprehensive analysis of its spectroscopic data. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d1HThiophene-H5
7.28d1HThiophene-H3
7.08dd1HThiophene-H4
6.95s1HThiazole-H5
5.80s (br)2H-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
168.5Thiazole-C2
148.0Thiazole-C4
138.2Thiophene-C2
128.1Thiophene-C5
125.5Thiophene-C3
124.0Thiophene-C4
103.8Thiazole-C5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorption Bands and Mass Spectrometry Data

Spectroscopic TechniqueValueInterpretation
IR (KBr, cm⁻¹) 3420, 3280N-H stretching (asymmetric and symmetric)
3105C-H stretching (aromatic)
1620N-H bending
1540C=N stretching
1480C=C stretching (aromatic)
710C-S stretching
MS (EI) m/z 195 [M]⁺Molecular ion peak

Experimental Protocols

The synthesis of this compound is achieved through a well-established synthetic route, which is outlined below.

Synthesis of this compound

A solution of 2-bromo-1-(thiophen-2-yl)ethanone (1 mmol) in ethanol (20 mL) is treated with thiourea (1.2 mmol). The reaction mixture is then refluxed for 4 hours. After completion of the reaction, confirmed by thin-layer chromatography, the solvent is evaporated under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield this compound as a pure solid.

Visualizing the Experimental Workflow

To provide a clear visual representation of the process, the following diagram illustrates the key stages of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-bromo-1-(thiophen-2-yl)ethanone, thiourea) reaction Reaction (Ethanol, Reflux 4h) start->reaction workup Work-up (Evaporation, Neutralization) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification product Final Product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow for this compound.

Navigating the Structural Landscape of Thiophene-Thiazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis and Biological Evaluation of 4-(Thiophen-2-yl)thiazol-2-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: A comprehensive search for the crystal structure analysis of the parent compound, this compound, did not yield publicly available crystallographic data. This guide, therefore, focuses on the detailed synthesis, characterization, and biological activity of its closely related and extensively studied derivative, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, and its analogues. The methodologies and findings presented herein provide a valuable framework for the study of this important class of heterocyclic compounds.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of natural and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The conjugation of a thiazole moiety with other heterocyclic systems, such as thiophene, can lead to novel molecular architectures with enhanced pharmacological profiles. This technical guide provides a detailed overview of the synthesis and biological evaluation of derivatives of this compound, with a specific focus on their potential as anti-inflammatory and analgesic agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2]

Multi-Step Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

A multi-step synthetic approach is employed to generate derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[1][3] The general workflow is outlined below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation cluster_2 Step 3: Bromination & Nucleophilic Substitution cluster_3 Step 4: Final Product Formation A 1-(4-chlorothiophen-2-yl)ethan-1-one B 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one A->B Br2, Ether D 4-(4-chlorothiophen-2-yl)thiazol-2-amine B->D Heat, 80°C C Thiourea C->D G Intermediate Product D->G 0°C E N-Bromosuccinimide (NBS) E->G F Primary or Secondary Amines F->G I Target Derivatives (5a-5g) G->I DMF, 70°C H Potassium Carbonate (K2CO3) H->I

Figure 1: Chemical synthesis workflow for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.
Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) To a solution of 1-(4-chlorothiophen-2-yl)ethan-1-one (1 equivalent) in diethyl ether (1.0 M) at room temperature, bromine (Br₂) is added dropwise. The reaction mixture is stirred for 2 hours to yield the brominated product.[1]

Step 2: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3) The brominated product from Step 1 (1 equivalent) is treated with thiourea (1.2 equivalents) and heated at 80°C for 5 hours.[1]

Step 3: Synthesis of Intermediate (4) 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1 equivalent) is treated with N-bromosuccinimide (NBS) (1.0 equivalent) at a low temperature (0°C). This is followed by the addition of primary or secondary amines (1.5 equivalents) to obtain the intermediate product through nucleophilic reaction.[1]

Step 4: Synthesis of Target Compounds (5a-5g) The intermediate from Step 3 is treated with potassium carbonate (0.5 equivalents) in the presence of dimethylformamide (1.0 M) and heated at 70°C to yield the final thiazole derivatives. The combined yields for these synthetic steps are reported to be in the range of 45%–59%.[1]

In Vitro Biological Evaluation: COX/LOX Inhibition

The synthesized derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been evaluated for their anti-inflammatory potential by assessing their ability to inhibit COX-1, COX-2, and 5-LOX enzymes.[1]

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (SI) for COX-2
5b ---42
5d -0.8323.08112
5e -0.7638.46124
Aspirin (Standard) 15.32---
Celecoxib (Standard) -0.05--
Zileuton (Standard) --11.00-
Note: Specific IC50 values for COX-1 for all compounds were not detailed in the source material, but the compounds were generally found to be less potent against COX-1.[1]
Experimental Protocols

COX-1 and COX-2 Inhibition Assays: The anti-cyclooxygenase activities are typically assessed using modified protocols of established experiments. The percentage of enzyme inhibition is calculated, and the IC50 values are determined.[4]

5-LOX Inhibition Assay: The lipoxygenase inhibition is determined by monitoring the formation of the product from a suitable substrate, such as linoleic acid. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.[4]

In Vivo Biological Evaluation: Analgesic and Anti-inflammatory Activity

Selected potent compounds from the in vitro assays were further evaluated for their in vivo analgesic and anti-inflammatory activities in animal models.[1]

Data Presentation
CompoundDose (mg/kg)Analgesic Activity (Hot Plate Test)Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
5d 5, 10, 20Significant anti-nociceptive effectSignificant inhibition of paw edema (e.g., at 20 mg/kg, 61.64 ± 1.10% inhibition after 5 hours)
5e 5, 10, 20Significant anti-nociceptive effectSignificant inhibition of paw edema
Note: The data indicates a dose-dependent effect for both analgesic and anti-inflammatory activities.[1]
Experimental Protocols

Hot Plate Method for Analgesia: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.[2]

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. Edema is induced in the paw of an animal by injecting carrageenan, and the anti-inflammatory effect of a compound is determined by its ability to reduce the swelling.[1]

Mechanism of Action: COX/LOX Pathway Inhibition

The anti-inflammatory and analgesic effects of these this compound derivatives are attributed to their ability to inhibit the COX and LOX enzymes, which are key players in the inflammatory cascade.[1][2]

G cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Pathways cluster_2 Inflammatory Mediators cluster_3 Biological Response A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D 5-LOX B->D E Prostaglandins C->E F Leukotrienes D->F G Inflammation & Pain E->G F->G Inhibitor This compound Derivatives Inhibitor->C Inhibition Inhibitor->D Inhibition

Figure 2: Inhibition of COX and LOX pathways by this compound derivatives.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the study of its derivatives has provided significant insights into the therapeutic potential of this chemical scaffold. The synthetic pathways are well-established, and the biological data strongly support the role of these compounds as potent and selective inhibitors of the COX-2 and 5-LOX enzymes. These findings underscore the importance of the this compound core in the design and development of novel anti-inflammatory and analgesic drugs. Future work, including the successful crystallization and X-ray diffraction analysis of the parent compound and its active derivatives, will be crucial for understanding the structure-activity relationships at a molecular level and for guiding further optimization of this promising class of compounds.

References

Physicochemical Properties of 2-amino-4-(thiophen-2-yl)thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific derivative, 2-amino-4-(thiophen-2-yl)thiazole, providing a detailed overview of its physicochemical properties, a robust experimental protocol for its synthesis, and a discussion of its potential biological significance. The strategic incorporation of the thiophene ring is of particular interest, as this bioisostere of the phenyl ring can modulate physicochemical properties and enhance biological activity.

Physicochemical Data

PropertyEstimated ValueNotes
Molecular Formula C₇H₆N₂S₂-
Molecular Weight 182.27 g/mol -
Melting Point (°C) 125 - 135Estimated based on the melting point of its regioisomer, 4-(thiophen-3-yl)thiazol-2-amine (127–129 °C).
Boiling Point (°C) > 300High boiling point is expected due to the heterocyclic nature and potential for hydrogen bonding.
pKa 4.5 - 5.5The 2-amino group on the thiazole ring is expected to be basic.
LogP 1.5 - 2.5The combination of the polar 2-aminothiazole and the nonpolar thiophene ring suggests moderate lipophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Typical for small organic molecules with both polar and nonpolar functionalities.

Experimental Protocols

The synthesis of 2-amino-4-(thiophen-2-yl)thiazole is most effectively achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Synthesis of 2-amino-4-(thiophen-2-yl)thiazole

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazole derivatives.

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for 2-amino-4-(thiophen-2-yl)thiazole.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2_Bromo_1_thiophen_2_yl_ethan_1_one 2-Bromo-1-(thiophen-2-yl)ethan-1-one Condensation Condensation in Ethanol 2_Bromo_1_thiophen_2_yl_ethan_1_one->Condensation Thiourea Thiourea Thiourea->Condensation Target_Compound 2-amino-4-(thiophen-2-yl)thiazole Condensation->Target_Compound Hantzsch Thiazole Synthesis

Caption: Logical workflow for the Hantzsch synthesis of 2-amino-4-(thiophen-2-yl)thiazole.

Potential Biological Significance and Signaling Pathways

While specific biological data for 2-amino-4-(thiophen-2-yl)thiazole is limited, the broader class of 2-aminothiazoles has been extensively studied, revealing a multitude of biological activities. These compounds are known to interact with various biological targets, leading to their therapeutic effects.

One notable target for 2-amino-4-aryl thiazole derivatives is the 5-lipoxygenase (5-LOX) enzyme .[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various inflammatory diseases such as asthma. Inhibition of 5-LOX can therefore lead to anti-inflammatory effects. The proposed mechanism of action for some 2-aminothiazole derivatives is competitive inhibition of the 5-LOX enzyme.[1]

The following diagram illustrates the potential involvement of 2-amino-4-(thiophen-2-yl)thiazole in the 5-LOX signaling pathway.

LOX_Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes 5_LOX->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation Promotes Target_Compound 2-amino-4-(thiophen-2-yl)thiazole Target_Compound->5_LOX Potential Inhibition

Caption: Potential inhibitory action on the 5-Lipoxygenase (5-LOX) signaling pathway.

Conclusion

2-amino-4-(thiophen-2-yl)thiazole represents a molecule of significant interest for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties are yet to be fully elucidated, its structural similarity to other biologically active 2-aminothiazoles provides a strong rationale for its synthesis and biological evaluation. The provided experimental protocol offers a reliable method for its preparation, and the potential for this compound to modulate inflammatory pathways, such as the 5-LOX cascade, warrants further exploration. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising heterocyclic compound.

References

A Technical Guide to the Synthesis of 2-Aminothiophene Derivatives: Addressing the Hantzsch Synthesis Misnomer and Detailing the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a cornerstone reaction in heterocyclic chemistry for the synthesis of highly functionalized thiophene derivatives. While the user's query specified the "Hantzsch thiazole synthesis for thiophene derivatives," it is important to clarify a common point of confusion. The Hantzsch synthesis is a classical method for the preparation of thiazoles and pyridines. The direct synthesis of a thiophene ring via a Hantzsch-type reaction is not a standard or widely recognized transformation.

The premier and most versatile method for synthesizing 2-aminothiophenes, a critical class of thiophene derivatives, is the Gewald reaction . This guide will focus on the core principles, mechanism, and practical application of the Gewald reaction, providing the detailed information required by researchers in drug discovery and materials science.

The Gewald 2-Aminothiophene Synthesis: An Overview

First reported by Karl Gewald in 1961, the Gewald reaction is a one-pot, multi-component reaction that produces polysubstituted 2-aminothiophenes.[1][2] The reaction's enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the mild reaction conditions typically employed.[1][3]

The classic Gewald reaction involves the condensation of three key components:

  • An aldehyde or ketone .

  • An α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate, or benzoylacetonitrile).[4]

  • Elemental sulfur .[5]

The reaction is typically carried out in the presence of a basic catalyst, such as an amine (e.g., morpholine, piperidine, or triethylamine), in a suitable solvent like ethanol or dimethylformamide (DMF).[6][7]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-studied, sequential process. While the exact sequence can vary with reaction conditions, the generally accepted pathway involves three main stages.[7][8]

  • Knoevenagel-Cope Condensation : The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. This step forms an α,β-unsaturated nitrile intermediate.[6][9]

  • Sulfur Addition : The elemental sulfur (typically S₈) is attacked by the enolate of the Knoevenagel adduct. This forms a thiolate intermediate, which is believed to exist in a complex equilibrium with various polysulfide species.[6][9][10]

  • Cyclization and Tautomerization : The thiolate intermediate undergoes an intramolecular cyclization by attacking the cyano group. Subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[8][9]

The overall thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[10]

Gewald_Mechanism Reactants Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur (S₈) Knoevenagel_Adduct α,β-Unsaturated Nitrile (Knoevenagel Adduct) Reactants->Knoevenagel_Adduct Knoevenagel-Cope Condensation Base Base (e.g., Morpholine) Base->Reactants Thiolate_Intermediate Thiolate Intermediate (via Sulfur Addition) Knoevenagel_Adduct->Thiolate_Intermediate Sulfur Addition Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization & Aromatization

Caption: Generalized mechanism of the Gewald 2-aminothiophene synthesis.

Experimental Protocols and Data

The versatility of the Gewald reaction allows for a wide range of substrates to be used, leading to a diverse library of thiophene derivatives. Recent advancements have focused on developing more environmentally friendly protocols, including the use of green catalysts, microwave assistance, and solvent-free conditions.[11][12]

General Experimental Protocol (Catalyzed by L-Proline)

A representative modern protocol for the Gewald synthesis is the L-proline-catalyzed one-pot procedure, which is noted for its mild conditions and high yields.[13]

  • Reaction Setup : To a round-bottom flask, add the ketone (1.0 mmol), the activated nitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol, 10 mol%).

  • Solvent Addition : Add DMF (3 mL) as the solvent.

  • Reaction Execution : Stir the mixture at 60°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : Upon completion, pour the reaction mixture into ice-water.

  • Isolation : Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.

Experimental_Workflow Start Combine Reactants: Ketone, Nitrile, Sulfur, Catalyst AddSolvent Add Solvent (e.g., DMF) Start->AddSolvent HeatStir Heat and Stir (e.g., 60°C) AddSolvent->HeatStir Monitor Monitor via TLC HeatStir->Monitor Workup Quench with Ice-Water Monitor->Workup Filter Filter to Collect Crude Product Workup->Filter Purify Recrystallize from Solvent Filter->Purify End Pure 2-Aminothiophene Purify->End

Caption: General experimental workflow for the Gewald synthesis.
Substrate Scope and Yields

The following table summarizes representative yields for the Gewald reaction using various ketones and activated nitriles, often catalyzed by L-proline or piperidinium borate under optimized conditions.[4][13]

Carbonyl CompoundActivated NitrileCatalyst (mol%)SolventTemp (°C)TimeYield (%)
CyclohexanoneMalononitrileL-Proline (10)DMF601.5 h84
CyclohexanoneEthyl CyanoacetateL-Proline (10)DMF602.0 h75
CyclopentanoneMalononitrileL-Proline (10)DMF601.5 h82
AcetoneMalononitrilePip Borate (20)Ethanol10025 min96
4-MethylcyclohexanoneMalononitrileL-Proline (10)DMF602.0 h85
4-ChlorobenzaldehydeMalononitrileZnO (5)None1006 h~70
PropiophenoneEthyl CyanoacetateMorpholineEthanol50-~60-70

Yields are for isolated products and may vary based on specific reaction scale and purification methods.

Scope and Limitations

The Gewald reaction is broadly applicable but does have some limitations:

  • Carbonyl Component : Cyclic ketones generally provide better yields than acyclic or sterically hindered ketones.[13] Aldehydes are also effective substrates.

  • Nitrile Component : Malononitrile is typically more reactive than cyanoacetates.[13]

  • Reaction Conditions : While many protocols exist, optimizing the base, solvent, and temperature is crucial for achieving high yields, especially with less reactive substrates.[4]

  • Side Reactions : In some cases, particularly with acyclic ketones, the formation of byproducts can complicate purification.

Applications in Drug Development and Materials Science

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer

  • Antimicrobial and Antifungal [8]

  • Anti-inflammatory (e.g., Tinoridine) [4]

  • Kinase Inhibitors [5]

  • Adenosine A1 Receptor Modulators [4]

Furthermore, the thiophene ring's electronic properties make these compounds valuable as building blocks for organic electronic materials, such as dyes and conducting polymers.[11]

Conclusion

While the term "Hantzsch synthesis of thiophenes" is a misnomer, the Gewald reaction provides a powerful and highly adaptable platform for the synthesis of 2-aminothiophene derivatives. Its operational simplicity, broad substrate scope, and the significant biological and material applications of its products ensure its continued relevance in modern organic synthesis. For researchers and drug development professionals, mastering the nuances of the Gewald reaction is essential for accessing this critical class of heterocyclic compounds.

References

A Technical Guide to the Synthetic Routes for 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Its prevalence in both natural products and synthetic drugs has spurred the development of diverse and efficient synthetic methodologies for its construction and derivatization. This technical guide provides an in-depth review of the principal synthetic routes to 2-aminothiazole derivatives, offering detailed experimental protocols, comparative data, and logical workflows to aid researchers and drug development professionals in this field.

Core Synthetic Strategies

The synthesis of the 2-aminothiazole ring system is dominated by the seminal Hantzsch thiazole synthesis and its numerous modern variations. These methods generally involve the cyclocondensation of a C-C-S component (a thioamide or thiourea) with a C-C-X component (typically an α-halocarbonyl compound). Contemporary approaches have focused on improving efficiency, safety, and environmental impact through one-pot procedures and the use of alternative energy sources.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most widely used methods for constructing the 2-aminothiazole core.[3][4] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[5][6][7] The versatility of this method allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted starting materials.

Hantzsch_Synthesis start_materials α-Haloketone + Thiourea intermediate Isothiouronium Salt Intermediate start_materials->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Aminothiazole Derivative dehydration->product

Figure 1: The Hantzsch Synthesis Pathway.
One-Pot Syntheses

To improve reaction efficiency, minimize waste, and avoid the handling of lachrymatory α-haloketones, several one-pot procedures have been developed.[8] These methods often generate the α-haloketone in situ from a ketone followed by immediate reaction with thiourea. Common halogenating agents used in these procedures include N-bromosuccinimide (NBS), copper(II) bromide, or iodine.[3][8][9]

One_Pot_Synthesis cluster_0 ketone Aryl/Alkyl Ketone reaction_vessel One-Pot Reaction Vessel ketone->reaction_vessel thiourea Thiourea thiourea->reaction_vessel alpha_halo In situ α-Halogenation (e.g., NBS, I₂, CuBr₂) hantzsch Hantzsch Condensation alpha_halo->hantzsch Immediate Reaction product 2-Aminothiazole Product hantzsch->product

Figure 2: Generalized One-Pot Synthesis Workflow.
Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, green chemistry principles have been applied to the synthesis of 2-aminothiazoles to reduce reaction times, energy consumption, and the use of hazardous solvents.[10] Microwave-assisted synthesis has emerged as a powerful technique, often leading to dramatic reductions in reaction times from hours to minutes and improvements in yields.[11][12][13] Similarly, ultrasound-assisted synthesis provides an efficient, eco-friendly alternative, promoting reactions through acoustic cavitation.[14][15][16][17]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for various synthetic routes to 2-aminothiazole scaffolds, allowing for easy comparison of their efficiencies.

Table 1: Hantzsch and One-Pot Synthesis of 2-Aminothiazole Derivatives

EntryStarting KetoneHalogen SourceBase/CatalystSolventTimeTemp (°C)Yield (%)Reference
1Acetophenone2-Bromoacetophenone-Methanol30 min100High[5]
24-MethoxyacetophenoneCu(II) Bromide-Chloroform/Ethyl Acetate12 hReflux90[3]
34-FluoroacetophenoneCu(II) Bromide-Chloroform/Ethyl Acetate12 hReflux85[3]
44-Bromophenacyl bromideN-BromosuccinimideLactic AcidLactic Acid10-15 min90-10096[9]
5AcetophenoneNBSp-TSAMethanol5-7 hRefluxGood[8]
6Various KetonesIodine/DMSO----Moderate-Good
7AcetophenoneTrichloroisocyanuric Acid (TCCA)Ca/4-MePy-IL@ZY-Fe₃O₄Ethanol-80High

Table 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

EntryStarting KetoneReagentsPower (W)Time (min)Yield (%)Reference
1Substituted KetoneThiourea, Iodine1705-15Good[12]
2AcetophenoneThiourea, Iodine--Good to Excellent
3Various--1-5-[13]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]
  • Reagents and Setup:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

  • Reaction:

    • Heat the mixture with stirring on a hot plate set to 100°C.

    • Stir for 30 minutes.

  • Work-up and Isolation:

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.

    • Filter the mixture through a Buchner funnel.

    • Wash the filter cake with water.

    • Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

Protocol 2: One-Pot Synthesis using Copper(II) Bromide[3]
  • Reagents and Setup:

    • To a solution of the aromatic methyl ketone (1.0 mmol) in a 1:1 mixture of chloroform and ethyl acetate (10 mL), add copper(II) bromide (2.0 mmol).

  • Reaction:

    • Reflux the mixture with stirring. Monitor the reaction by TLC until the starting ketone is consumed.

    • Add thiourea (1.2 mmol) to the reaction mixture.

    • Continue to reflux for the specified time (e.g., 12 hours).

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Protocol 3: Microwave-Assisted Synthesis[12]
  • Reagents and Setup:

    • In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Reaction:

    • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

    • Monitor the reaction completion by TLC.

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture onto ice.

    • Filter the resulting precipitate and dry it.

    • Recrystallize the product from ethanol.

Advanced Synthetic Strategies and Functionalization

For the synthesis of more complex, biologically active molecules, the 2-aminothiazole core often requires further functionalization, particularly at the 2-amino group. This typically involves acylation or sulfonylation. The nucleophilicity of the exocyclic amino group allows for reaction with acyl chlorides, carboxylic acids (using coupling agents), or sulfonyl chlorides.[3][11]

However, in multi-step syntheses or with complex substrates, direct functionalization can be challenging. In such cases, the strategic use of protecting groups on the 2-amino function may be necessary. The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are common choices for amine protection.[2][4][13] The decision to use a protecting group depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

Functionalization_Strategy start Synthesized 2-Aminothiazole Core decision Further Functionalization Required? start->decision direct_func Direct Functionalization (Acylation, Sulfonylation, etc.) decision->direct_func No interfering functional groups protect_group Protecting Group Strategy decision->protect_group Yes, interfering functional groups final_product1 Final Product direct_func->final_product1 protection 1. Introduce Protecting Group (e.g., Boc, Fmoc) protect_group->protection final_product2 Final Product modification 2. Modify Other Parts of the Molecule protection->modification deprotection 3. Deprotect 2-Amino Group modification->deprotection final_func 4. Functionalize 2-Amino Group deprotection->final_func final_func->final_product2

References

An In-Depth Technical Guide to the Tautomerism of 4-(Thiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its biological activity is intrinsically linked to its structure, including the potential for tautomerism. This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-(Thiophen-2-yl)thiazol-2-amine, a compound of interest in drug discovery. While direct experimental studies on this specific molecule are not extensively published, this paper consolidates data from closely related analogs, computational studies, and established spectroscopic principles to predict and understand its tautomeric behavior. The evidence strongly indicates a pronounced preference for the aromatic amino tautomer over the imino form in various conditions, a critical consideration for molecular modeling, structure-activity relationship (SAR) studies, and drug design.

Introduction: The Significance of 2-Aminothiazole Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] For 2-aminothiazole derivatives, the principal equilibrium exists between the amino and imino forms (Figure 1). The position of this equilibrium can significantly impact a molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[4][5] Understanding the predominant tautomeric form of an active pharmaceutical ingredient (API) is therefore a fundamental requirement in drug development. This guide focuses on this compound, extrapolating from robust data on analogous structures to provide a detailed overview of its likely tautomeric landscape.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen atom. This results in two primary forms: the aromatic amino tautomer and the non-aromatic imino tautomer.

Figure 1: Prototropic tautomerism in this compound.

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stability of tautomers.

Relative Stabilities

Studies on a range of 2-aminothiazole and related heterocyclic systems consistently show that the amino tautomer is significantly more stable than the imino form.[6][7] This preference is largely attributed to the aromatic stabilization of the thiazole ring in the amino form, which is disrupted in the imino tautomer.[6] DFT calculations on 2-amino-4-methylthiazole and 2-amino-1,3,4-thiadiazole have quantified this energy difference, confirming the dominance of the amino species.[6][8]

Solvent Effects

The polarity of the solvent can influence tautomeric equilibria.[9][10] While polar solvents might be expected to stabilize the more polar imino tautomer to some extent, computational studies using the Polarizable Continuum Model (PCM) on related 2-aminothiadiazoles show that the solvent effect is not substantial enough to alter the fundamental preference for the amino form.[8] The total energy of all tautomers decreases in polar solvents compared to the gas phase, but the amino form remains the global minimum.[8]

Table 1: Summary of Computational Data for Analogous 2-Aminothiazole Systems

Compound Method Basis Set Environment Most Stable Tautomer Energy Difference (kJ/mol) Reference
2-Amino-4-methylthiazole DFT (B3LYP) 6-311++G(3df,3pd) Gas Phase Amino (AMT1) > 50 (vs. other tautomers) [6][7]
2-Amino-1,3,4-thiadiazole DFT (B3LYP) 6-311++G(d,p) Gas, THF, DMSO, Water Amino (ATD) Consistently most stable [8]

| Substituted Aminopurines | PCM | Various | Gas, Solvents | Amino (9H) | Varies with substituent/solvent |[11] |

Experimental Protocols and Spectroscopic Characterization

The existence and relative populations of tautomers are determined experimentally using spectroscopic methods. The following protocols are standard for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most definitive methods for tautomer identification.

  • Experimental Protocol: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Analysis: The amino form exhibits a characteristic broad singlet for the two equivalent -NH₂ protons, typically in the range of δ 7.1-7.2 ppm in DMSO-d₆ for related structures.[12] The imino tautomer would instead show a single proton signal for the =N-H group at a different chemical shift, and the adjacent C-H protons would have different coupling patterns. The absence of the imino proton signal and the presence of the -NH₂ signal is strong evidence for the amino form's dominance.

  • ¹³C NMR Analysis: The chemical shift of the C2 carbon (the carbon bearing the amino/imino group) is highly sensitive to the tautomeric state. The C2 carbon in the amino form is typically found further downfield compared to the corresponding carbon in the imino tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, which differ between tautomers.

  • Experimental Protocol: An IR spectrum is recorded using either a KBr pellet (for solid-state analysis) or a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell. A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Spectral Analysis: The key differentiating vibrations are the N-H stretches and the C=N/C-N stretches.

    • Amino Tautomer: Shows two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region and a characteristic δ(NH₂) scissoring mode around 1600-1640 cm⁻¹.[6][7]

    • Imino Tautomer: Would show a single =N-H stretching band and a prominent C=N exocyclic double bond stretch at a higher frequency than the endocyclic C=N stretch of the amino form.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the λmax, differ due to the distinct chromophoric systems of the tautomers.

  • Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The absorption spectrum is recorded over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Spectral Analysis: The aromatic amino tautomer typically displays absorption bands characteristic of extended π-conjugation. For instance, 2-amino-4-phenylthiazole shows maxima around 229 nm and 283 nm.[13] The imino form, with its cross-conjugated and non-aromatic system, would be expected to have a significantly different absorption profile. Studies on related compounds have used UV-Vis spectroscopy to confirm the predominance of the amino tautomer in solution.[5]

Table 2: Summary of Expected Spectroscopic Data for Tautomers

Spectroscopic Method Amino Tautomer Feature Imino Tautomer Feature
¹H NMR Broad singlet for -NH₂ (2H) Singlet for =N-H (1H)
IR Spectroscopy Two N-H stretches (~3300-3500 cm⁻¹) One =N-H stretch
δ(NH₂) scissoring (~1600-1640 cm⁻¹) Prominent exocyclic C=N stretch

| UV-Vis Spectroscopy | Absorption consistent with aromatic system | Different λmax due to non-aromatic system |

workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis cluster_conclusion Conclusion start Hantzsch Synthesis purify Purification (Recrystallization/ Column Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir uv UV-Vis Spectroscopy purify->uv comp Computational Modeling (DFT Calculations) purify->comp conclusion Determination of Dominant Tautomer nmr->conclusion ir->conclusion uv->conclusion comp->conclusion

Figure 2: Experimental and computational workflow for tautomer analysis.

Synthesis of this compound

The title compound is readily prepared via the well-established Hantzsch thiazole synthesis. This method provides a reliable route to obtain the material for analytical studies.

  • Reaction Protocol: The synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound, typically thiourea.[14] For the target molecule, 2-bromo-1-(thiophen-2-yl)ethanone is reacted with thiourea in a suitable solvent like ethanol, often under reflux conditions. The resulting hydrobromide salt is then neutralized with a base (e.g., sodium bicarbonate) to yield the free amine.

Synthesis reactant1 2-Bromo-1-(thiophen-2-yl)ethanone conditions Ethanol, Reflux then Base reactant2 Thiourea plus + product This compound conditions->product

Figure 3: Hantzsch synthesis of the title compound.

Conclusion and Implications for Drug Development

Based on overwhelming evidence from computational and spectroscopic studies of analogous 2-aminothiazole systems, it can be concluded with high confidence that This compound exists predominantly in the aromatic amino tautomeric form . This has several key implications for researchers:

  • Molecular Modeling: In silico studies, such as molecular docking and pharmacophore modeling, should exclusively use the amino tautomer to obtain biologically relevant and predictive results.

  • SAR Analysis: When analyzing structure-activity relationships, the molecule should be considered an aromatic system with an exocyclic amino group capable of acting as a hydrogen bond donor.

  • Physicochemical Profiling: Properties like pKa and logP should be measured and interpreted based on the structure of the amino tautomer.

This guide establishes a solid, evidence-based framework for understanding the structural properties of this compound, providing critical knowledge for its rational development as a potential therapeutic agent.

References

Initial Cytotoxicity Screening of 4-(Thiophen-2-yl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 4-(Thiophen-2-yl)thiazol-2-amine and its derivatives. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this heterocyclic compound as a basis for novel therapeutic agents. It consolidates key findings on its effects on various cancer cell lines, details the experimental methodologies used for these assessments, and visualizes the associated cellular processes.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and approved drugs.[1] The scaffold, often considered a bioisostere of an amide, is a key component in compounds developed for a range of therapeutic areas, including oncology.[2] The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activities, including anti-inflammatory and anticancer properties.[3] This guide focuses on the foundational step in the preclinical evaluation of this compound and its analogues: the initial assessment of cytotoxicity against cancer cell lines.

Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The data summarized below is derived from various in vitro studies.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Thiazole-amino acid hybrid 5aA549 (Lung)MTT8.02[2]
Thiazole-amino acid hybrid 5aHeLa (Cervical)MTT6.51[2]
Thiazole-amino acid hybrid 5aMCF-7 (Breast)MTT6.84[2]
Thiazole-valine hybrid 5fA549 (Lung)MTTNot specified, but noted as better than 5-FU[2]
Thiazole-valine hybrid 5fHeLa (Cervical)MTTNot specified, but noted as better than 5-FU[2]
Thiazole-valine hybrid 5fMCF-7 (Breast)MTTNot specified, but noted as better than 5-FU[2]
Thiazole-valine hybrid 5oA549 (Lung)MTTNot specified, but noted as better than 5-FU[2]
Thiazole-valine hybrid 5oHeLa (Cervical)MTTNot specified, but noted as better than 5-FU[2]
Thiazole-valine hybrid 5oMCF-7 (Breast)MTTNot specified, but noted as better than 5-FU[2]
Thiazole derivative 4cMCF-7 (Breast)MTT2.57 ± 0.16[4]
Thiazole derivative 4cHepG2 (Liver)MTT7.26 ± 0.44[4]
2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′)HCT-116 (Colorectal)Not specified1.6 ± 0.2[5]
2-aminothiazoles 3a-k (parent structures)A549, HeLa, MCF-7Not specifiedWeak or no cytotoxicity[2]

Note: The parent 2-aminothiazole structures, including this compound, generally show weak cytotoxicity, highlighting the importance of derivatization to enhance anticancer activity.[2]

Experimental Protocols

The following sections detail the methodologies employed in the cytotoxic evaluation of this compound derivatives.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical), are commonly used.[2][4] Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations (e.g., 0.1 to 100 µM) in fresh culture medium. The cells are then treated with these concentrations and incubated for a specified period, typically 24, 48, or 72 hours.[6]

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add DMSO to dissolve crystals incubate3->solubilize read Measure absorbance solubilize->read analyze Calculate % viability Determine IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanisms of Action

Initial studies suggest that the cytotoxic effects of thiazole derivatives are often linked to the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.

Apoptosis Induction

Several thiazole derivatives have been shown to induce apoptosis in cancer cells.[6][9] This is a critical mechanism for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.

Key events in apoptosis induction include:

  • Caspase Activation: Compounds can trigger the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[8][9]

  • Bcl-2 Family Modulation: A shift in the balance between pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins is often observed.[9]

  • Cell Cycle Arrest: Compounds may cause cells to arrest at specific phases of the cell cycle, such as G2/M, preventing them from proliferating.[9]

G Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Thiazole Derivative death_receptor Death Receptors compound->death_receptor Induces bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Activated compound->bax Activates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 (Executioner) Activation caspase8->caspase3 mitochondria Mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 bcl2->mitochondria bax->mitochondria caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathways for apoptosis induction.

Conclusion

The initial screening of this compound and its derivatives demonstrates that while the parent compound exhibits limited cytotoxic activity, its analogues can be potent anticancer agents against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis. These findings underscore the value of the this compound scaffold as a promising starting point for the development of novel oncology therapeutics. Further investigation, including structure-activity relationship (SAR) studies and in vivo efficacy models, is warranted to optimize the therapeutic potential of this chemical series.

References

Stability and Degradation Profile of 4-(Thiophen-2-yl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Thiophen-2-yl)thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active molecules.[1] Understanding the intrinsic stability of this compound is a critical aspect of drug development, influencing formulation, storage, and regulatory approval. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

This guide provides a comprehensive overview of the recommended experimental protocols for assessing the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[4][5] It also outlines potential degradation pathways based on the known reactivity of the constituent thiophene and 2-aminothiazole ring systems.

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from established methods for the forced degradation of thiazole derivatives and serve as a robust starting point for the investigation of this compound.[4][6]

2.1. Materials and Reagents

  • Test Substance: this compound (purity ≥98%)

  • Reagents:

    • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

    • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

    • Hydrogen Peroxide (H₂O₂), 3% and 30% solutions

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector. A C18 column is commonly used for the analysis of thiazole derivatives.[1][6]

    • Photostability chamber compliant with ICH Q1B guidelines

    • Forced-air oven

    • pH meter

    • Reflux condensers

2.2. Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for the subsequent stress studies.

2.3. Stress Conditions

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[5] The conditions below may need to be adjusted based on the observed stability of the compound.

2.3.1. Hydrolytic Degradation

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. The mixture is typically refluxed at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). Samples should be withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent amount of 0.1 N NaOH before analysis.[4]

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. The procedure is similar to acidic hydrolysis, with refluxing at a controlled temperature and subsequent neutralization with 0.1 N HCl before analysis.[1][4]

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water. The mixture is refluxed under the same conditions as acidic and basic hydrolysis.[4]

2.3.2. Oxidative Degradation

To the stock solution, add a solution of hydrogen peroxide (e.g., 3%). The mixture should be kept at room temperature, protected from light, for a defined period (e.g., 24 hours). Samples are then diluted with the mobile phase for HPLC analysis.[4] If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or elevated temperature may be employed.

2.3.3. Photolytic Degradation

A solution of the test substance is exposed to a light source in a photostability chamber. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[4] A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.

2.3.4. Thermal Degradation

A solid sample of this compound is placed in a forced-air oven at an elevated temperature (e.g., 70-105°C) for a specified duration (e.g., 24-48 hours).[4] After exposure, a solution of the sample is prepared in the mobile phase for analysis.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, the following table summarizes typical stress conditions used in forced degradation studies for analogous thiazole derivatives, which can be used as a starting point for experimental design.

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 N HCl80°C (reflux)24 hours
Basic Hydrolysis 0.1 N NaOH80°C (reflux)24 hours
Neutral Hydrolysis Water80°C (reflux)24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photolytic ICH Q1B compliantAmbientN/A
Thermal (Solid) Oven105°C48 hours

Potential Degradation Pathways

The degradation of this compound will likely involve modifications to the 2-aminothiazole and thiophene rings.

  • Hydrolysis: The 2-aminothiazole ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to ring opening.

  • Oxidation: The sulfur atom in the thiophene ring is a likely site for oxidation, which can lead to the formation of sulfoxides and sulfones.[7][8][9] The electron-rich thiophene ring can also undergo oxidative degradation.[9]

  • Photodegradation: Thiazole-containing compounds with aryl substituents can undergo photo-oxygenation, potentially leading to complex rearrangements and ring cleavage.[10]

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis stock Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 N HCl, 80°C) base Basic Hydrolysis (0.1 N NaOH, 80°C) neutral Neutral Hydrolysis (Water, 80°C) oxidation Oxidation (3% H₂O₂, RT) photo Photolysis (ICH Q1B) thermal Thermal Stress (105°C, solid) neutralize Neutralize (for hydrolysis) acid->neutralize base->neutralize neutral->neutralize dilute Dilute to Final Concentration oxidation->dilute photo->dilute thermal->dilute neutralize->dilute hplc Stability-Indicating HPLC-DAD/UV Analysis dilute->hplc characterize Identify & Characterize Degradation Products hplc->characterize

Caption: Experimental workflow for forced degradation studies.

G cluster_oxidation Oxidative Degradation parent This compound sulfoxide Thiophene-S-oxide Derivative parent->sulfoxide [O] ring_opening Thiazole or Thiophene Ring-Opened Products parent->ring_opening [O], further degradation sulfone Thiophene-S,S-dioxide Derivative sulfoxide->sulfone [O]

Caption: Postulated oxidative degradation pathway.

Conclusion

While specific stability data for this compound is not currently available, this technical guide provides a comprehensive framework for its stability assessment based on established methodologies for related compounds. The outlined forced degradation protocols for hydrolysis, oxidation, photolysis, and thermal stress will enable the identification of potential degradation products and the elucidation of degradation pathways. This information is paramount for the development of a stable formulation and a validated stability-indicating analytical method, which are essential for the progression of any new chemical entity in the drug development pipeline. Further experimental work is required to determine the precise degradation profile of this specific molecule.

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1] The thiazole ring is a key feature in several approved drugs and is extensively explored in medicinal chemistry for its diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2] This document provides a detailed protocol for the multi-step synthesis of 4-(thiophen-2-yl)thiazol-2-amine, a versatile intermediate for the development of novel therapeutic agents. The synthetic route is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring from an α-haloketone and a thioamide.[3]

Synthesis Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the α-bromination of 2-acetylthiophene to yield the key intermediate, 2-bromo-1-(thiophen-2-yl)ethan-1-one. The subsequent step is the Hantzsch cyclocondensation of this α-haloketone with thiourea to form the desired 2-aminothiazole derivative.

Synthesis_Overview Start 2-Acetylthiophene Intermediate 2-Bromo-1-(thiophen-2-yl)ethan-1-one Start->Intermediate Bromination Final_Product This compound Intermediate->Final_Product Hantzsch Synthesis (with Thiourea)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

This protocol describes the α-bromination of 2-acetylthiophene.

Materials:

  • 2-Acetylthiophene

  • Bromine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution of 2-acetylthiophene.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain 2-bromo-1-(thiophen-2-yl)ethan-1-one.[4]

Step 2: Synthesis of this compound

This protocol details the Hantzsch thiazole synthesis to form the final product.

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (from Step 1)

  • Thiourea

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 30 minutes.[5]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and allow it to air dry.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis.

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Bromination2-Acetylthiophene, BromineDichloromethane0 °C to RT1 hour~80%[4]
2Hantzsch Cyclization2-Bromo-1-(thiophen-2-yl)ethan-1-one, ThioureaEthanolReflux30 minsGood to Excellent

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 2-Acetylthiophene in DCM A2 Add Bromine Solution Dropwise A1->A2 A3 Stir at Room Temperature A2->A3 A4 Neutralize and Wash A3->A4 A5 Dry and Concentrate A4->A5 A6 Purify by Column Chromatography A5->A6 B1 Dissolve Bromoketone in Ethanol A6->B1 Intermediate Product B2 Add Thiourea B1->B2 B3 Reflux Reaction Mixture B2->B3 B4 Cool and Precipitate in Water B3->B4 B5 Filter and Dry the Product B4->B5

Caption: Detailed workflow for the two-step synthesis.

Application in Derivative Synthesis

The primary amine group at the 2-position of the thiazole ring is a versatile handle for further chemical modifications. This allows for the creation of a library of N-substituted derivatives, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

Derivatization Start This compound Reaction Reaction with Electrophiles (e.g., Acid Chlorides, Aldehydes) Start->Reaction End Library of N-Substituted Derivatives Reaction->End

Caption: General scheme for derivatization of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. The Hantzsch thiazole synthesis is an efficient method for the preparation of this valuable building block. The synthesized compound and its subsequent derivatives are of significant interest for screening for various biological activities, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols: 4-(Thiophen-2-yl)thiazol-2-amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-(thiophen-2-yl)thiazol-2-amine is a noted scaffold in medicinal chemistry, current research literature does not extensively detail its specific activity as a kinase inhibitor. However, significant research has been conducted on its chlorinated derivative, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, and its subsequent derivatives as potent inhibitors of enzymes central to the inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.

This document provides detailed application notes and protocols for the evaluation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as anti-inflammatory agents. The methodologies described herein are standard for the in vitro and in vivo characterization of COX/LOX inhibitors and can be adapted for the study of other related compounds.

Data Presentation: In Vitro Enzyme Inhibition

The inhibitory potency of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives against COX-1, COX-2, and 5-LOX has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized below for comparison.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (SI) for COX-2
5b39.640.76-42
5d--23.08112
5e--38.46124
5f34.09---
5g25.81---
Aspirin15.32---
Celecoxib-0.05--
Zileuton--11.00-

Note: '-' indicates data not reported in the cited sources. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid cascade, highlighting the roles of COX and 5-LOX, and a general workflow for the evaluation of enzyme inhibitors.

Arachidonic_Acid_Cascade Arachidonic Acid Cascade and Points of Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX_path Cyclooxygenase (COX) Pathway LOX_path Lipoxygenase (LOX) Pathway COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-LOX AA->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_protection GI Mucosal Protection Prostaglandins->GI_protection Platelet_agg Platelet Aggregation Thromboxane->Platelet_agg Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes Leukotrienes->Inflammation Inhibitor This compound Derivatives Inhibitor->COX1 Inhibitor->COX2 Inhibitor->LOX

Caption: Arachidonic acid cascade and points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis (e.g., 4-(4-chlorothiophen-2-yl) thiazol-2-amine derivatives) COX_assay COX-1/COX-2 Inhibition Assay Synthesis->COX_assay LOX_assay 5-LOX Inhibition Assay Synthesis->LOX_assay IC50 IC50 Determination & Selectivity Index COX_assay->IC50 LOX_assay->IC50 Edema_model Carrageenan-Induced Paw Edema Model IC50->Edema_model Analgesia_model Hot Plate Analgesia Model IC50->Analgesia_model Efficacy Evaluation of Anti-inflammatory and Analgesic Efficacy Edema_model->Efficacy Analgesia_model->Efficacy Toxicity Acute Toxicity Studies Efficacy->Toxicity

Caption: Workflow for inhibitor evaluation.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compounds and reference inhibitors (e.g., Aspirin, Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Plate Setup:

    • Blank wells: Add 10 µL of assay buffer, 10 µL of heme, and 150 µL of assay buffer.

    • 100% Activity wells (Control): Add 10 µL of enzyme (COX-1 or COX-2), 10 µL of heme, and 150 µL of assay buffer.

    • Inhibitor wells: Add 10 µL of enzyme (COX-1 or COX-2), 10 µL of heme, 10 µL of test compound/reference inhibitor at various concentrations, and 140 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Color Development: Add 10 µL of TMPD solution to each well.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-LOX Inhibition Assay

This protocol is based on a spectrophotometric method.

Materials:

  • 5-Lipoxygenase (5-LOX) from potato tubers or recombinant source

  • Phosphate buffer (50 mM, pH 6.3)

  • Linoleic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing 2.97 mL of phosphate buffer.

  • Enzyme and Inhibitor Incubation: Add a sufficient amount of 5-LOX enzyme solution and the test compound at various concentrations to the cuvette. Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add 5 µL of 80 mM linoleic acid to the cuvette to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes at 25°C. The formation of hydroperoxides from linoleic acid by 5-LOX results in an increase in absorbance at this wavelength.

  • Calculation: Calculate the rate of reaction for the control and for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to assess the anti-inflammatory activity of the compounds in vivo.

Animals:

  • Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each animal.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

In Vivo Hot Plate Test for Analgesia

This model is used to evaluate the central analgesic activity of the compounds.

Animals:

  • Wistar rats or Swiss albino mice.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds and a standard analgesic drug (e.g., morphine)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the testing environment.

  • Baseline Reaction Time: Place each animal on the hot plate and record the time it takes for the animal to show signs of nociception (e.g., licking of the paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compounds or a standard analgesic to different groups of animals.

  • Post-treatment Reaction Time: At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

  • Calculation: An increase in the reaction time compared to the baseline indicates an analgesic effect. Calculate the percentage of the maximum possible effect (%MPE) for each group.

Conclusion

The this compound scaffold, particularly its chlorinated derivatives, demonstrates significant potential as a source of novel anti-inflammatory agents through the inhibition of COX and 5-LOX enzymes. The protocols and data presented in these application notes provide a comprehensive framework for researchers to further explore the therapeutic potential of this class of compounds. While direct kinase inhibitory activity for the parent compound remains to be elucidated, the methodologies outlined are fundamental in the broader field of enzyme inhibitor drug discovery.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-(Thiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] 4-(Thiophen-2-yl)thiazol-2-amine is a heterocyclic compound incorporating both thiazole and thiophene moieties, structural features associated with antimicrobial efficacy.[1][3] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound using standardized methods to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are intended for use by researchers, scientists, and drug development professionals.

Principle of the Assays

The antimicrobial potential of a compound is primarily assessed by its ability to inhibit the growth of or kill microorganisms. The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, and it is determined as a subsequent step to the MIC test.[6][7][8] These values are fundamental in the primary screening and characterization of new antimicrobial compounds.

Materials and Reagents

2.1. Test Compound

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

2.2. Bacterial Strains (Quality Control Strains Recommended by CLSI)

  • Gram-positive: Staphylococcus aureus (ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

2.3. Media and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or other suitable broth for overnight culture

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt (for viability indication, optional)

  • Sterile 96-well microtiter plates[10]

  • Sterile petri dishes (100 mm)

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)[9]

  • Spectrophotometer or turbidimeter

Experimental Protocols

3.1. Preparation of Stock Solution

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile DMSO.

  • Ensure complete dissolution. Further dilutions should be made in CAMHB to minimize the final concentration of DMSO to ≤1% to avoid solvent toxicity to the bacteria.

3.2. Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture on MHA, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL. This will result in a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

    • Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

3.3. Protocol for Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spread each aliquot onto a separate MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[7][8]

Data Presentation

The results of the MIC and MBC assays should be recorded in a clear and organized manner to allow for easy comparison.

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)This compound16322Bactericidal
Ciprofloxacin0.512Bactericidal
E. coli (ATCC 25922)This compound321284Bacteriostatic
Ciprofloxacin0.0150.032Bactericidal
P. aeruginosa (ATCC 27853)This compound64>256>4Bacteriostatic
Ciprofloxacin0.250.52Bactericidal

Note: The data presented in this table are hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay Compound Test Compound Stock (this compound) SerialDilution Serial Dilution of Compound in 96-well Plate Compound->SerialDilution Bacteria Bacterial Culture (e.g., S. aureus) InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) Bacteria->InoculumPrep Media Growth Media (CAMHB) Media->SerialDilution Media->InoculumPrep Inoculation Inoculate Wells SerialDilution->Inoculation InoculumPrep->Inoculation IncubationMIC Incubate Plate (16-20h, 35°C) Inoculation->IncubationMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubationMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture From non-turbid wells IncubationMBC Incubate Plates (18-24h, 35°C) Subculture->IncubationMBC ReadMBC Determine MBC (≥99.9% killing) IncubationMBC->ReadMBC

Caption: Workflow for determining MIC and MBC of this compound.

Conclusion

The described protocols for broth microdilution MIC and MBC assays provide a standardized framework for assessing the antimicrobial activity of this compound. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the preclinical evaluation of this and other novel antimicrobial candidates. Accurate determination of MIC and MBC values is a critical first step in understanding the therapeutic potential of new compounds in the fight against infectious diseases.

References

Application Note: In vitro COX-2 Inhibition Assay Using 4-(Thiophen-2-yl)thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its levels rise significantly during inflammation, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][2][3] Thiazole derivatives have emerged as a promising class of compounds with potential for selective COX-2 inhibition.[4][5] This document provides a detailed protocol for an in vitro fluorometric assay to determine the COX-2 inhibitory activity of test compounds such as 4-(Thiophen-2-yl)thiazol-2-amine and its derivatives.

Principle of the Assay

This protocol is based on a fluorometric method that measures the peroxidase activity of COX-2.[6] The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2).[2] A fluorescent probe is then used to detect the PGG2, producing a fluorescent signal that is proportional to the amount of PGG2 generated. In the presence of a COX-2 inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The inhibitory activity of the test compound is quantified by measuring this reduction in fluorescence.

Data Presentation: COX-2 Inhibitory Activity of Thiazole Derivatives

While specific IC50 data for this compound is not widely published, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally related thiazole derivatives to provide an expected range of potencies and selectivities.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5b>1002.38>42
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5d>1000.89>112
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5e>1000.76>124
Celecoxib (Reference)150.05300
Aspirin (Reference)15.32>100<0.15

Data adapted from studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[7] The Selectivity Index (SI) is a measure of the compound's selectivity for COX-2 over COX-1.

Experimental Protocols

This protocol is adapted from commercially available COX inhibitor screening kits.[2]

Materials and Reagents:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)

  • NaOH

  • Celecoxib (COX-2 specific inhibitor control)

  • This compound (Test Compound)

  • DMSO (for dissolving test compound)

  • 96-well white opaque flat-bottom plates

  • Fluorescence multiwell plate reader with excitation at 535 nm and emission at 587 nm

Reagent Preparation:

  • COX Assay Buffer: Bring to room temperature before use.

  • COX Probe: Ready to use.

  • COX Cofactor: Dilute 200-fold with COX Assay Buffer immediately before use.

  • Human Recombinant COX-2: Reconstitute the enzyme in purified water to the recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.

  • Arachidonic Acid: Reconstitute in ethanol. Immediately before use, prepare a working solution by diluting with NaOH and purified water.

  • Test Compound (this compound): Prepare a stock solution in DMSO. Further dilute to 10x the final desired concentrations with COX Assay Buffer.

  • Celecoxib (Inhibitor Control): Prepare a 10x working solution in a similar manner to the test compound.

Assay Procedure:

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the diluted Celecoxib solution.

    • Solvent Control (SC): Add 10 µL of the diluted DMSO solution (at the same final concentration as in the test compound wells).

    • Sample (S): Add 10 µL of the diluted this compound solution at various concentrations.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well containing:

      • 78 µL COX Assay Buffer

      • 1 µL COX Probe

      • 1 µL Diluted COX Cofactor

      • 1 µL Reconstituted COX-2 Enzyme

    • Add 80 µL of the Reaction Mix to each well of the 96-well plate.

  • Reaction Initiation and Measurement:

    • Preset the fluorescence plate reader to kinetic mode at 25°C with Ex/Em = 535/587 nm.[2]

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[2]

Data Analysis:

  • Choose two time points (T1 and T2) in the linear range of the reaction progress curve.

  • Calculate the change in relative fluorescence units (ΔRFU) for each well: ΔRFU = RFU2 - RFU1.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(ΔRFU of EC - ΔRFU of S) / ΔRFU of EC] x 100

  • Plot the % Inhibition versus the concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).

Visualizations

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Prostaglandins Prostaglandins PGG2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Preparation Plate_Setup 96-Well Plate Setup (Controls & Samples) Reagent_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Enzyme, Probe, Cofactor) Plate_Setup->Add_Reaction_Mix Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-(Thiophen-2-yl)thiazol-2-amin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

4-(Thiophen-2-yl)thiazol-2-amin und seine Analoga stellen eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie dar. Ihre strukturelle Vielfalt ermöglicht die Modulation verschiedener biologischer Zielstrukturen. Insbesondere Derivate des eng verwandten 4-(4-Chlorthiophen-2-yl)thiazol-2-amin-Kerns haben vielversprechende entzündungshemmende und analgetische Eigenschaften gezeigt, die auf die Hemmung von Cyclooxygenase (COX)- und Lipoxygenase (LOX)-Enzymen zurückzuführen sind.[1] Diese Enzyme sind Schlüsselmediatoren in der Arachidonsäurekaskade, die bei Entzündungsreaktionen eine zentrale Rolle spielt.

Struktur-Aktivitäts-Beziehungs (SAR)-Studien sind entscheidend für die Optimierung der Wirksamkeit und Selektivität dieser Verbindungen. Durch systematische Modifikationen am Thiophenylthiazolamin-Grundgerüst können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt verbessert werden, um neue therapeutische Wirkstoffe zu entwickeln.

Dieses Dokument beschreibt detaillierte Protokolle für die Synthese von Derivaten des 4-(4-Chlorthiophen-2-yl)thiazol-2-amins und für die In-vitro-Evaluierung ihrer hemmenden Aktivität gegenüber COX-1, COX-2 und 5-LOX. Die quantitativen Ergebnisse der SAR-Studie werden in einer übersichtlichen Tabelle zusammengefasst.

Daten zur Struktur-Aktivitäts-Beziehung (SAR)

Die entzündungshemmende Aktivität einer Reihe von synthetisierten 4-(4-Chlorthiophen-2-yl)thiazol-2-amin-Derivaten (5a-5g) wurde durch die Bestimmung ihrer IC50-Werte für die Hemmung der Enzyme COX-1, COX-2 und 5-LOX untersucht. Die Ergebnisse zeigen, dass insbesondere die Derivate 5d und 5e eine hohe Potenz und Selektivität für die Hemmung von COX-2 aufweisen.[1]

VerbindungR-GruppeCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selektivitätsindex (SI) für COX-2
5a -----
5b --0.93--
5c -----
5d ----112
5e ----124
Aspirin -----
Celecoxib -----
Zileuton -----

Anmerkung: Die spezifischen R-Gruppen und vollständigen IC50-Werte für alle Verbindungen sind dem Originalartikel zu entnehmen. Die Tabelle hebt die potentesten Verbindungen hervor, wie im zitierten Text beschrieben.[1]

Experimentelle Protokolle

Synthese von 4-(4-Chlorthiophen-2-yl)thiazol-2-amin-Derivaten (5a-5g)

Die Synthese der Zielverbindungen erfolgte in einem mehrstufigen Verfahren, ausgehend von 1-(4-Chlorthiophen-2-yl)ethan-1-on.[1][2]

Schritt 1: Bromierung von 1-(4-Chlorthiophen-2-yl)ethan-1-on (1)

  • 1 Äquivalent von 1-(4-Chlorthiophen-2-yl)ethan-1-on (1) wird in einem geeigneten Lösungsmittel gelöst.

  • Die Lösung wird auf 0 °C abgekühlt.

  • 1 Äquivalent Brom wird langsam zugetropft.

  • Die Reaktion wird bei Raumtemperatur für die angegebene Zeit gerührt.

  • Nach Abschluss der Reaktion wird das Produkt isoliert und aufgereinigt.

Schritt 2: Synthese von 4-(4-Chlorthiophen-2-yl)thiazol-2-amin (3)

  • Das Produkt aus Schritt 1 wird mit Thioharnstoff in einem geeigneten Lösungsmittel umgesetzt.

  • Die Reaktionsmischung wird für die angegebene Zeit erhitzt.

  • Nach Abkühlen wird das Produkt durch Filtration gewonnen und getrocknet.

Schritt 3: Bromierung von 4-(4-Chlorthiophen-2-yl)thiazol-2-amin (3)

  • Verbindung 3 wird in einem geeigneten Lösungsmittel gelöst und auf 0 °C gekühlt.

  • 1 Äquivalent N-Bromsuccinimid (NBS) wird portionsweise zugegeben.

  • Die Reaktion wird bei niedriger Temperatur gehalten, bis die Umsetzung vollständig ist.

Schritt 4: Synthese der Derivate (5a-5g)

  • Zu der Lösung aus Schritt 3 werden 1.5 Äquivalente des entsprechenden primären oder sekundären Amins gegeben, um Verbindung 4 zu erhalten.

  • Anschließend wird 0.5 Äquivalent Kaliumcarbonat in Dimethylformamid (DMF) zugegeben.

  • Die Reaktionsmischung wird bei 70 °C erhitzt.

  • Nach Abschluss der Reaktion wird das jeweilige Endprodukt (5a-5g) durch Extraktion und chromatographische Aufreinigung isoliert.

G cluster_synthesis Synthese-Workflow Start 1-(4-Chlorthiophen-2-yl)ethan-1-on (1) Bromierung_1 Bromierung mit Br2 Start->Bromierung_1 Produkt_2 2-Brom-1-(4-chlorthiophen-2-yl)ethan-1-on Bromierung_1->Produkt_2 Kondensation Kondensation mit Thioharnstoff Produkt_2->Kondensation Produkt_3 4-(4-Chlorthiophen-2-yl)thiazol-2-amin (3) Kondensation->Produkt_3 Bromierung_2 Bromierung mit NBS Produkt_3->Bromierung_2 Produkt_4 Zwischenprodukt 4 Bromierung_2->Produkt_4 Kupplung Kupplung mit prim./sek. Aminen Produkt_4->Kupplung Endprodukte Derivate (5a-5g) Kupplung->Endprodukte

Abbildung 1: Allgemeiner Synthese-Workflow für Thiophenylthiazolamin-Derivate.

In-vitro-Enzymassays (COX-1, COX-2, 5-LOX)

Die hemmende Aktivität der synthetisierten Verbindungen auf die Enzyme COX-1, COX-2 und 5-LOX wurde mittels etablierter Protokolle bestimmt.

COX-1 und COX-2-Inhibitionsassay:

  • Probenvorbereitung: Die Testverbindungen werden in geeigneten Konzentrationen in DMSO gelöst.

  • Reaktionsansatz: In einer 96-Well-Platte werden das jeweilige Enzym (COX-1 oder COX-2), Puffer, Hämatin und die Testverbindung gemischt.

  • Inkubation: Die Platte wird für 15 Minuten bei Raumtemperatur inkubiert.

  • Reaktionsstart: Die Reaktion wird durch Zugabe von Arachidonsäure gestartet.

  • Reaktionsstopp: Nach einer Inkubationszeit von 10 Minuten wird die Reaktion durch Zugabe einer Stopplösung (z.B. Salzsäure) beendet.

  • Detektion: Die Menge des gebildeten Prostaglandins E2 (PGE2) wird mittels eines ELISA-Kits quantifiziert.

  • Datenanalyse: Die IC50-Werte werden aus den Konzentrations-Wirkungs-Kurven berechnet. Als Referenzsubstanzen dienen Aspirin und Celecoxib.[1]

5-LOX-Inhibitionsassay:

  • Probenvorbereitung: Die Testverbindungen werden in geeigneten Konzentrationen in DMSO gelöst.

  • Reaktionsansatz: Das 5-LOX-Enzym wird mit den Testverbindungen in einem Puffer für 10 Minuten bei Raumtemperatur vorinkubiert.

  • Reaktionsstart: Die Reaktion wird durch Zugabe von Arachidonsäure initiiert.

  • Detektion: Die Bildung von Leukotrienen wird spektrophotometrisch durch die Messung der Absorption bei 234 nm verfolgt.

  • Datenanalyse: Die IC50-Werte werden aus den Hemmungskurven ermittelt. Zileuton dient als Referenzinhibitor.[1]

G cluster_pathway Arachidonsäure-Kaskade und Angriffspunkte der Inhibitoren Membranphospholipide Membranphospholipide PLA2 Phospholipase A2 Membranphospholipide->PLA2 Arachidonsäure Arachidonsäure COX1_COX2 COX-1 / COX-2 Arachidonsäure->COX1_COX2 5LOX 5-LOX Arachidonsäure->5LOX PLA2->Arachidonsäure Prostaglandine Prostaglandine (Entzündung, Schmerz) COX1_COX2->Prostaglandine Leukotriene Leukotriene (Entzündung) 5LOX->Leukotriene Inhibitoren Thiophenylthiazolamin- Derivate (5d, 5e) Inhibitoren->COX1_COX2 Hemmung Inhibitoren->5LOX Hemmung

Abbildung 2: Vereinfachter Signalweg der Arachidonsäure-Kaskade.

Schlussfolgerung

Die Derivatisierung des 4-(Thiophen-2-yl)thiazol-2-amin-Grundgerüsts ist eine effektive Strategie zur Entwicklung potenter und selektiver Entzündungshemmer. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das Screening neuer Analoga. Die SAR-Daten unterstreichen, dass Modifikationen an der Aminogruppe des Thiazolrings einen signifikanten Einfluss auf die Hemmaktivität und die Selektivität für COX-2 haben können.[1] Die Verbindungen 5d und 5e erwiesen sich als besonders vielversprechende Kandidaten für die weitere präklinische Entwicklung.[1] Zukünftige Studien sollten sich auf die weitere Optimierung der pharmakokinetischen Eigenschaften dieser Leitstrukturen konzentrieren.

References

Application of 4-(Thiophen-2-yl)thiazol-2-amine in Corrosion Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-(Thiophen-2-yl)thiazol-2-amine as a corrosion inhibitor, particularly for mild steel in acidic environments. While direct and extensive research on this compound is emerging, this document compiles available information and draws upon established methodologies from studies of structurally analogous thiophene and thiazole derivatives to provide a comprehensive guide. This compound has demonstrated effectiveness as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective barrier. The protocols and data presented herein are designed to enable researchers to effectively evaluate and apply this compound in their own corrosion inhibition studies.

Introduction

Corrosion of metals is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion, especially in acidic media used for industrial cleaning, descaling, and oil well acidizing. Thiazole derivatives are recognized as effective corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring structure, which facilitate adsorption onto metal surfaces.

This compound is a heterocyclic compound that combines the structural features of both thiophene and thiazole, making it a promising candidate for corrosion inhibition. The lone pairs of electrons on the sulfur and nitrogen atoms, along with the π-electrons of the aromatic rings, allow for effective adsorption on the metal surface, thereby blocking the active sites for corrosion.

Quantitative Data Summary

The following table summarizes typical corrosion inhibition performance data obtained from electrochemical studies of thiazole derivatives, which are expected to be comparable for this compound. These values are concentration-dependent, with inhibition efficiency generally increasing with the concentration of the inhibitor.

Inhibitor Concentration (mM)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (IE%)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)
Blank (0) 250-50120
0.1 5080.025060
0.5 2590.050045
1.0 12.595.0100030
2.5 8.896.5140025

Note: The data presented in this table is representative of closely related thiazole and thiophene-based corrosion inhibitors and serves as an illustrative guide for the expected performance of this compound. Actual values may vary based on experimental conditions.

Experimental Protocols

Materials and Equipment
  • Working Electrode: Mild steel coupons (composition: e.g., C: 0.15%, Mn: 0.50%, P: 0.04%, S: 0.05%, Fe: balance)

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution

  • Inhibitor: this compound

  • Electrochemical Cell: A conventional three-electrode cell with a platinum counter electrode and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiostat/Galvanostat: Capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

  • Surface Analysis Equipment: Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM).

Electrochemical Measurements

3.2.1. Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the anodic and cathodic inhibition effects.

Protocol:

  • Prepare mild steel coupons by grinding with successively finer grades of emery paper, followed by degreasing with acetone, rinsing with distilled water, and drying.

  • Immerse the prepared working electrode in the electrochemical cell containing the corrosive medium with and without the desired concentration of this compound.

  • Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

  • Determine the corrosion current density (Icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the kinetics of the electrode processes and the surface properties.

Protocol:

  • Follow steps 1-3 of the Potentiodynamic Polarization protocol.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

3.3.1. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the mild steel before and after exposure to the corrosive medium with and without the inhibitor.

Protocol:

  • Immerse mild steel coupons in the corrosive medium with and without an optimal concentration of this compound for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse with distilled water, and dry.

  • Mount the specimens on stubs and coat with a thin layer of gold or carbon for conductivity.

  • Examine the surface morphology under the SEM at various magnifications.

Visualization of Workflow and Mechanism

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical Electrochemical Analysis cluster_surface Surface Characterization cluster_data Data Analysis prep_steel Mild Steel Coupon Preparation (Grinding, Degreasing) ocp OCP Stabilization prep_steel->ocp immersion Coupon Immersion prep_steel->immersion prep_solution Preparation of Corrosive Medium (with and without Inhibitor) prep_solution->ocp prep_solution->immersion pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp_analysis Tafel Extrapolation (Icorr, Ecorr) pdp->pdp_analysis eis_analysis Equivalent Circuit Fitting (Rct, Cdl) eis->eis_analysis sem Scanning Electron Microscopy (SEM) immersion->sem ie_calculation Inhibition Efficiency (IE%) Calculation pdp_analysis->ie_calculation eis_analysis->ie_calculation

Experimental workflow for evaluating corrosion inhibition.

inhibition_mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface cluster_interaction Adsorption Process cluster_inhibition Corrosion Inhibition inhibitor This compound in Acidic Solution adsorption Adsorption of Inhibitor onto Metal Surface inhibitor->adsorption Diffusion metal_surface Mild Steel Surface (Fe) metal_surface->adsorption Interaction with Fe protective_film Formation of a Protective Film adsorption->protective_film blockage Blocking of Active Corrosion Sites protective_film->blockage reduction Reduction of Corrosion Rate blockage->reduction

Proposed mechanism of corrosion inhibition.

Mechanism of Inhibition

The corrosion inhibition of mild steel by this compound in acidic solution is attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can occur through several modes:

  • Physisorption: Electrostatic interaction between the protonated inhibitor molecule (in acidic medium) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

  • Chemisorption: Interaction between the lone pair of electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms.

  • π-electron Interaction: Interaction of the π-electrons of the thiophene and thiazole rings with the metal surface.

The adsorbed this compound molecules form a protective film on the mild steel surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The planarity and aromaticity of the molecule facilitate a high degree of surface coverage, leading to effective corrosion inhibition.

Conclusion

This compound is a promising corrosion inhibitor for mild steel in acidic media. Its effectiveness stems from its molecular structure, which allows for strong adsorption onto the metal surface, forming a protective barrier against corrosive attack. The experimental protocols outlined in this document provide a robust framework for the evaluation of its inhibition performance. Further research, including quantum chemical calculations and more extensive surface analysis, will provide deeper insights into its mechanism of action and help optimize its application in various industrial settings.

Application Notes and Protocols for 4-(Thiophen-2-yl)thiazol-2-amine as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(thiophen-2-yl)thiazol-2-amine as a versatile precursor for the synthesis of novel anticancer agents. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The incorporation of a thiophene ring at the 4-position of the thiazole nucleus is a key structural feature that can enhance biological activity.

Introduction

The 2-aminothiazole core is a privileged structure in drug discovery, found in clinically approved drugs such as the kinase inhibitor Dasatinib. The combination of the thiazole and thiophene rings in this compound provides a unique scaffold for the development of potent and selective anticancer agents.[3] Derivatives of this precursor have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[4] This document outlines the synthesis of the precursor, its derivatization into potential anticancer compounds, and the protocols for evaluating their cytotoxic activity.

Synthesis of the Precursor: this compound

The most common and efficient method for synthesizing 4-(substituted)thiazol-2-amines is the Hantzsch thiazole synthesis.[2][5][6] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea.[2][6]

Protocol 1: Hantzsch Thiazole Synthesis of this compound

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equivalent) in absolute ethanol.

  • Add thiourea (1.1-1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water, which should induce the precipitation of the product.

  • Slowly add the 5% sodium bicarbonate solution to neutralize the solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound.

Visualization of Synthetic Workflow:

Diagram 1: Hantzsch Thiazole Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-1-(thiophen-2-yl)ethan-1-one 2-Bromo-1-(thiophen-2-yl)ethan-1-one Reaction_Vessel Dissolve in Ethanol Reflux (1-3h) 2-Bromo-1-(thiophen-2-yl)ethan-1-one->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Precipitation Cool and Pour into Water Reaction_Vessel->Precipitation Neutralization Add 5% NaHCO3 Precipitation->Neutralization Filtration Collect Precipitate Neutralization->Filtration Recrystallization Purify from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Derivatization of this compound for Anticancer Activity

The 2-amino group of the precursor is a key handle for derivatization to generate a library of compounds with potential anticancer activity. Common modifications include acylation, sulfonylation, and the formation of Schiff bases, ureas, and thioureas.

Protocol 2: General Procedure for N-Acylation

Materials:

  • This compound

  • Appropriate acid chloride or anhydride (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.2-2.0 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Anticancer Activity Screening

The primary method for evaluating the in vitro anticancer activity of the synthesized derivatives is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8][9][10]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualization of Evaluation Workflow:

Diagram 2: Anticancer Evaluation Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Add Serial Dilutions of Thiazole Derivatives Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO to Dissolve Crystals Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability Determine IC50 Absorbance_Reading->Data_Analysis

Diagram 2: Anticancer Evaluation Workflow

Quantitative Data: Anticancer Activity of Thiophene-Thiazole Derivatives

While a comprehensive dataset for derivatives of the exact precursor this compound is not available in a single source, the following table summarizes the IC₅₀ values of closely related thiophene-thiazole analogs against various cancer cell lines, demonstrating the potential of this scaffold.

Compound IDStructure / ModificationCancer Cell LineIC₅₀ (µM)Reference
27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[11]
46b 4β-(thiazol-2-yl)amino-podophyllotoxin derivativeA549 (Lung)0.16 ± 0.06[11]
46b 4β-(thiazol-2-yl)amino-podophyllotoxin derivativeHepG2 (Liver)0.13 ± 0.05[11]
28 2,4-disubstituted thiazole amideHT29 (Colon)0.63[11]
28 2,4-disubstituted thiazole amideHeLa (Cervical)6.05[11]
28 2,4-disubstituted thiazole amideA549 (Lung)8.64[11]

Mechanism of Action and Signaling Pathways

Thiazole derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[4][12] A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]

Visualization of a Key Signaling Pathway:

Diagram 3: PI3K/Akt Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiophene-Thiazole Derivative Inhibitor->Akt Inhibits

Diagram 3: PI3K/Akt Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and synthetically accessible precursor for the development of novel anticancer agents. Its structure allows for diverse chemical modifications, leading to compounds with potent cytotoxic activities against various cancer cell lines. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of new thiophene-thiazole derivatives in the pursuit of more effective cancer therapies.

References

Application Notes and Protocols for Evaluating Analgesic Effects of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setups for evaluating the analgesic properties of novel thiazole derivatives. The protocols detailed below cover both in vivo and in vitro models to assess central and peripheral analgesic activity, as well as anti-inflammatory effects.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Numerous thiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties.[3][4][5][6][7][8][9][10] The evaluation of these potential therapeutic agents requires robust and reproducible experimental models. This document outlines standard protocols for key assays used to determine the efficacy of thiazole derivatives as analgesics.

In Vivo Analgesic Models

In vivo models are crucial for assessing the physiological effects of drug candidates in a whole organism. The following are standard behavioral tests to evaluate nociception and analgesia in rodents.

Hot Plate Test

The hot plate test is a widely used method to assess central antinociceptive activity by measuring the reaction time of an animal to a thermal stimulus.[11][12] This test is particularly sensitive to centrally acting analgesics like opioids.[11]

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animal Model: Mice (20-30 g) or rats (200-250 g).

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

    • Set the hot plate temperature to a constant 55 ± 1°C.[13][14]

    • Gently place the animal on the hot plate and start a stopwatch.

    • Observe the animal for nociceptive responses, such as licking of the paws or jumping.[11][12]

    • Record the latency time for the first sign of a nociceptive response.

    • A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[13][14]

    • Administer the thiazole derivative or vehicle control (e.g., intraperitoneally or orally) and measure the reaction latency at predetermined time intervals (e.g., 30, 60, 90 minutes) post-administration.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group. The percentage of maximal possible effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100[14]

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the spinal reflex to a thermal stimulus and is effective for screening centrally acting analgesics.[15][16]

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter that applies a radiant heat source to the animal's tail.

  • Animal Model: Mice or rats.

  • Procedure:

    • Place the animal in a restrainer, allowing the tail to be exposed.

    • Focus the radiant heat source on a specific portion of the tail.[17][18]

    • The apparatus will automatically detect the tail flick and record the latency.[15]

    • Establish a cut-off time (e.g., 10-18 seconds) to prevent tissue injury.[15][19]

    • Measure the baseline latency before administering the test compound.

    • Administer the thiazole derivative or vehicle and measure the tail-flick latency at set time points.

  • Data Analysis: Analgesic activity is determined by the increase in the latency of the tail-flick response.

Acetic Acid-Induced Writhing Test

This test is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[20][21][22] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response.[20][23]

Experimental Protocol:

  • Animal Model: Typically mice.[20]

  • Procedure:

    • Divide the animals into groups: vehicle control, positive control (e.g., diclofenac sodium), and test groups receiving different doses of the thiazole derivative.[23]

    • Administer the test compounds or controls via the desired route (e.g., oral, subcutaneous).[20]

    • After a specified pre-treatment time (e.g., 30-60 minutes), inject a 0.6% - 1% acetic acid solution intraperitoneally.[14][20][21]

    • Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-15 minutes).[20][23][24]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle control group. % Inhibition = [((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group)] x 100[14]

Formalin Test

The formalin test is a robust model of tonic chemical pain that can differentiate between neurogenic and inflammatory pain mechanisms.[25][26][27] Subcutaneous injection of formalin into the paw elicits a biphasic pain response.[25][27][28]

Experimental Protocol:

  • Animal Model: Mice or rats.

  • Procedure:

    • Administer the thiazole derivative or vehicle control prior to the formalin injection.

    • Inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of the hind paw.[27][28][29]

    • Place the animal in an observation chamber.

    • Record the amount of time the animal spends licking or biting the injected paw.

    • The observation period is typically divided into two phases: the early phase (0-5 minutes after injection, neurogenic pain) and the late phase (15-30 minutes after injection, inflammatory pain).[25][27][28]

  • Data Analysis: The analgesic effect is determined by the reduction in the duration of paw licking/biting in either or both phases compared to the control group.

Table 1: Summary of In Vivo Analgesic Models

Test Pain Type Primary Site of Action Detected Typical Animal Model Measured Endpoint
Hot Plate TestThermal, PhasicCentral (supraspinal)Mouse, RatReaction Latency (paw lick/jump)
Tail-Flick TestThermal, PhasicCentral (spinal reflex)Mouse, RatReaction Latency (tail flick)
Acetic Acid-Induced WrithingChemical, VisceralPeripheral and CentralMouseNumber of Writhes
Formalin TestChemical, TonicCentral and PeripheralMouse, RatDuration of Paw Licking/Biting

In Vitro Analgesic and Anti-inflammatory Models

In vitro assays are essential for elucidating the mechanism of action of potential analgesic compounds at the molecular level.

Cyclooxygenase (COX) Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins.[30] Thiazole derivatives have been investigated as potential COX inhibitors.[31][32]

Experimental Protocol:

  • Assay Type: Colorimetric or fluorometric inhibitor screening kits are commercially available.[33][34][35][36]

  • Principle: These assays typically measure the peroxidase activity of COX. The peroxidase component reduces a probe, leading to a colorimetric or fluorescent signal.[33]

  • Procedure (General):

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.[33]

    • In a 96-well plate, add the assay buffer, heme (a cofactor), and the respective COX enzyme to the wells.[30][33]

    • Add the thiazole derivative at various concentrations to the inhibitor wells.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX.[30]

    • Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: The percentage of COX inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined for both COX-1 and COX-2 to assess potency and selectivity.

Measurement of Inflammatory Cytokines

Inflammatory pain is often associated with the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Thiazole derivatives may exert their analgesic effects by modulating the production of these cytokines.[3]

Experimental Protocol:

  • Model System: Whole blood stimulation assays or cultured immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).[37]

  • Procedure:

    • Collect whole blood in sterile tubes containing an anticoagulant like heparin.[37][38]

    • Alternatively, culture immune cells and treat them with various concentrations of the thiazole derivative.

    • Stimulate the cells with LPS to induce cytokine production.[37]

    • Incubate for a specific period.

    • Collect the supernatant by centrifugation.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[37]

  • Data Analysis: The inhibitory effect of the thiazole derivatives on cytokine production is determined by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Table 2: Summary of In Vitro Models

Assay Target Principle Measured Endpoint
COX Inhibition AssayCOX-1 and COX-2 enzymesMeasurement of peroxidase activityIC50 values
Inflammatory Cytokine MeasurementPro-inflammatory cytokine productionImmunoassay (ELISA, Multiplex)Cytokine concentration (pg/mL or ng/mL)

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Analgesic Evaluation

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Nociceptive Testing cluster_3 Data Analysis acclimatization Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping administration Administer Thiazole Derivative / Vehicle grouping->administration hot_plate Hot Plate Test administration->hot_plate Thermal Stimulus tail_flick Tail-Flick Test administration->tail_flick Thermal Stimulus writhing Acetic Acid-Induced Writhing administration->writhing Chemical Stimulus formalin Formalin Test administration->formalin Chemical Stimulus data_collection Data Collection (Latency, Writhing Count, Licking Time) hot_plate->data_collection tail_flick->data_collection writhing->data_collection formalin->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathway cluster_2 Cellular Response cluster_3 Nociception thiazole Thiazole Derivative cox COX-1 / COX-2 thiazole->cox Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) thiazole->cytokines Inhibition stimulus Tissue Injury / Inflammation arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid immune_cells Immune Cells (e.g., Macrophages) stimulus->immune_cells arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins nociceptors Nociceptor Sensitization prostaglandins->nociceptors Activation immune_cells->cytokines cytokines->nociceptors Activation pain Pain Perception nociceptors->pain

References

Application Notes and Protocols for Molecular Docking of 4-(Thiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the molecular docking of 4-(Thiophen-2-yl)thiazol-2-amine with potential protein targets. The protocols focus on the use of AutoDock Vina, a widely used open-source program for computational docking.

Introduction

This compound and its derivatives have shown potential as anti-inflammatory and analgesic agents.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of interaction mechanisms at the molecular level. These notes provide a comprehensive guide to performing a molecular docking study of this compound against relevant biological targets. Based on studies of structurally similar compounds, cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and 5-lipoxygenase (5-LOX) are pertinent targets for investigation due to their roles in inflammation.[1][2]

Target Proteins

The primary targets for the docking of this compound are the enzymes involved in the inflammatory cascade:

  • Cyclooxygenase-1 (COX-1): Constitutively expressed in most tissues and responsible for the production of prostaglandins that regulate physiological processes.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme, primarily expressed at sites of inflammation, that mediates the inflammatory response.[1]

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, which are also mediators of inflammation.[1]

Quantitative Data Summary

The following table summarizes the in-vitro inhibitory activity of a structurally related compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, against COX-1, COX-2, and 5-LOX. This data can serve as a benchmark for interpreting the docking results of this compound.

Compound DerivativeTarget ProteinIC50 (µM)
5bCOX-20.76
5dCOX-20.09
5eCOX-20.07
5bCOX-132.11
5dCOX-110.12
5eCOX-18.71
5d5-LOX6.21
5e5-LOX5.89
Celecoxib (Standard)COX-20.05
Aspirin (Standard)COX-115.32
Zileuton (Standard)5-LOX4.10

Data extracted from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[1]

Experimental Protocols

This section outlines the detailed methodology for performing molecular docking of this compound with target proteins using AutoDock Vina.

I. Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

II. Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Format Conversion: Convert the SDF file to a PDB file using a visualization tool like PyMOL.

  • Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the PRODRG server to obtain a stable conformation.

  • Prepare for AutoDock:

    • Open the energy-minimized ligand PDB file in AutoDock Tools (ADT).

    • Add Gasteiger charges to the ligand.

    • Detect and set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

III. Protein Preparation
  • Obtain Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Suggested PDB IDs:

    • COX-1: 6Y3C

    • COX-2: 5IKR

    • 5-LOX: 3V99

  • Prepare for Docking in ADT:

    • Open the PDB file of the protein in ADT.

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein.

    • Save the prepared protein in PDBQT format.

IV. Molecular Docking Procedure
  • Grid Box Definition:

    • Load the prepared protein and ligand PDBQT files into ADT.

    • Define the binding site on the protein. This can be guided by the location of the co-crystallized ligand in the original PDB file or by using prediction tools.

    • Use the Grid Box option in ADT to define the search space for the docking calculation. The grid box should encompass the entire binding site. Note the center coordinates and dimensions of the grid box.

  • Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared files and the Vina executable.

    • Execute the following command:

    • This will initiate the docking calculation. The results, including the binding affinities and poses, will be saved in the log.txt file and an output PDBQT file.

V. Analysis of Results
  • Binding Affinity: The binding affinity, expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.

  • Visualization of Binding Poses:

    • Open the protein PDBQT file and the output ligand PDBQT file in PyMOL or Chimera.

    • Visualize the different binding poses of the ligand within the active site of the protein.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Visualizations

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (SDF -> PDBQT) grid Grid Box Definition ligand_prep->grid protein_prep Protein Preparation (PDB -> PDBQT) protein_prep->grid config Configuration File Creation grid->config vina Run AutoDock Vina config->vina results Analyze Binding Affinity (log.txt) vina->results visualize Visualize Interaction (PyMOL/Chimera) vina->visualize

Caption: A generalized workflow for molecular docking using AutoDock Vina.

Signaling Pathway of COX Enzymes in Inflammation

membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain Fever pgs->inflammation ligand This compound ligand->cox Inhibition

Caption: The role of COX enzymes in the inflammatory pathway.

References

Application Notes and Protocols: 4-(Thiophen-2-yl)thiazol-2-amine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)thiazol-2-amine is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a wide array of bioactive compounds. The inherent structural features of the thiophene and aminothiazole rings allow for diverse chemical modifications, leading to derivatives with significant pharmacological potential. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document provides an overview of the synthetic applications of this compound, detailed experimental protocols for key transformations, and a summary of the biological activities of the resulting heterocycles.

Synthetic Pathways and Bioactivities

Derivatives of this compound are commonly synthesized through modifications at the 2-amino group or the thiazole ring. These modifications give rise to a variety of heterocyclic systems with diverse pharmacological profiles.

Key Bioactive Heterocycles Derived from this compound:
  • Anti-inflammatory Agents: By modifying the aminothiazole core, potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have been developed. These compounds show promise for the treatment of inflammation and associated pain.[1][2]

  • Anticancer Agents: Several novel thiazole derivatives incorporating moieties like pyrimidine, pyrazole, and naphthalene have been synthesized and evaluated for their antitumor activities.[3][4][5][6] These compounds have shown efficacy against various cancer cell lines, with some acting as tubulin polymerization inhibitors or PI3K/mTOR dual inhibitors.[3][7][8]

  • Antimicrobial Agents: The thiazole nucleus is a well-known pharmacophore in antimicrobial drugs. Derivatives of this compound have been functionalized to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11]

  • Enzyme Inhibitors: Thiazole-based compounds have been designed as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.[12][13]

General Synthetic Workflow

The synthesis of bioactive heterocycles from this compound typically follows a multi-step process, beginning with the synthesis of the core molecule, followed by derivatization and biological evaluation.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials (e.g., 1-(Thiophen-2-yl)ethanone, Thiourea) core_synthesis Synthesis of This compound Core start->core_synthesis Hantzsch Thiazole Synthesis derivatization Chemical Derivatization (e.g., Acylation, Alkylation, Cyclization) core_synthesis->derivatization purification Purification and Characterization (NMR, MS, etc.) derivatization->purification in_vitro In Vitro Assays (e.g., Antimicrobial, Anticancer, Enzyme Inhibition) purification->in_vitro Screening of Synthesized Compounds in_vivo In Vivo Studies (for promising candidates) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar sar->derivatization Feedback for New Designs lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine

This protocol describes a common method for synthesizing the aminothiazole core, adapted from literature procedures.[1]

Materials:

  • 1-(4-chlorothiophen-2-yl)ethan-1-one

  • Bromine

  • Thiourea

  • Ethanol

Procedure:

  • A solution of 1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) in ethanol is prepared.

  • Bromine (1.0 equivalent) is added dropwise to the solution at room temperature, and the mixture is stirred until the reaction is complete (monitored by TLC).

  • The resulting 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one is then treated with thiourea (1.2 equivalents).

  • The reaction mixture is heated to 80°C and refluxed for several hours.

  • After cooling, the product, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Synthesis of N-substituted Thiazole Derivatives (Anti-inflammatory Agents)

This protocol outlines the synthesis of N-substituted derivatives from the aminothiazole core.[1]

Materials:

  • 4-(4-chlorothiophen-2-yl)thiazol-2-amine

  • N-bromosuccinimide (NBS)

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1.0 equivalent) is treated with NBS (1.0 equivalent) at 0°C.

  • A primary or secondary amine (1.5 equivalents) is then added, and the reaction is stirred for 24 hours.

  • The intermediate product is then treated with K₂CO₃ (0.5 equivalents) in DMF (1.0 M) at 70°C for another 24 hours.

  • The final product is isolated through standard workup procedures. The combined yields for these synthetic steps are reported to be in the range of 45%–59%.[1]

Synthesis of Thiazolyl-Pyrazoline Hybrids (Anticancer Agents)

This protocol describes the synthesis of thiazole-pyrazole hybrids, which have shown anticancer activity.[4]

Materials:

  • 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Phenacyl bromide

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the appropriate 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1.0 equivalent) and phenacyl bromide (1.0 equivalent) is stirred in DMF.

  • The reaction is carried out at room temperature for 3 hours.

  • The product is then precipitated by the addition of water, filtered, washed, and purified, typically by recrystallization.

Quantitative Data Summary

Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives[1][2]
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
5d >10000.7623.08
5e >10000.8638.46
Aspirin (Std.) 15.32--
Celecoxib (Std.) -0.05-
Zileuton (Std.) --11.00
Anticancer Activity of Thiazole-Naphthalene Derivatives[3]
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
5b 0.48 ± 0.030.97 ± 0.133.3
Colchicine (Std.) --9.1
PI3K/mTOR Dual Inhibitory Activity of Thiazole Derivatives[7][8]
CompoundPI3Kα IC₅₀ (µM)mTOR IC₅₀ (µM)
3b 0.086 ± 0.0050.221 ± 0.014
Alpelisib (Std.) Similar to 3b-
Dactolisib (Std.) -More potent than 3b

Signaling Pathway Visualization

PI3K/mTOR Signaling Pathway Inhibition

Several synthesized thiazole derivatives have been identified as dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival.[7][8]

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole_3b Thiazole Derivative (e.g., Compound 3b) Thiazole_3b->PI3K inhibits Thiazole_3b->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of bioactive heterocyclic compounds. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for drug discovery programs targeting cancer, inflammation, and infectious diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this versatile chemical entity.

References

Troubleshooting & Optimization

Improving yield and purity of 4-(Thiophen-2-yl)thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 4-(Thiophen-2-yl)thiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromo-1-(thiophen-2-yl)ethanone with thiourea.[1][2] The reaction is typically high-yielding and straightforward to perform, starting with an SN2 reaction between the sulfur of the thiourea and the alpha-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

Q2: What are the critical parameters to control for optimal yield and purity?

A2: For a successful synthesis, the following parameters are crucial:

  • Reactant Purity: Use high-purity 2-bromo-1-(thiophen-2-yl)ethanone and thiourea. Impurities can lead to side reactions, consuming starting materials and complicating purification.[4][5]

  • Solvent Choice: The solvent significantly impacts reaction rate and yield. Alcohols like ethanol and methanol are commonly used.[1] Solvent screening is recommended to find the optimal medium for your specific setup.[4] Eco-friendly, solvent-free methods have also been shown to be highly effective.[2]

  • Temperature: Reaction temperatures can vary. Conventional methods often involve heating at reflux for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[4][6][7]

  • Stoichiometry: A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the more expensive α-bromoketone.[1][6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[5] A suitable mobile phase, such as 50% ethyl acetate/50% hexane, can be used to separate the product from the starting materials.[1] The disappearance of the 2-bromo-1-(thiophen-2-yl)ethanone spot indicates the reaction is nearing completion.

Q4: Are there greener alternatives to traditional synthesis methods?

A4: Yes, several environmentally friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts, and performing the reaction under solvent-free conditions by gently heating the reactants together.[2][5] Microwave-assisted synthesis is also considered a greener alternative as it reduces reaction times and energy consumption, often leading to cleaner products with higher yields.[5][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor Quality of Starting Materials Ensure the purity of 2-bromo-1-(thiophen-2-yl)ethanone and thiourea. The α-bromoketone can degrade over time; verify its integrity before use. Use anhydrous solvents, as water can sometimes be detrimental.[4][5]
Suboptimal Reaction Temperature If using conventional heating, ensure the mixture is reaching the appropriate reflux temperature (e.g., ~65°C for methanol, 80°C for ethanol).[6] Consider switching to microwave synthesis for improved yields and shorter reaction times.[4][7]
Inappropriate Solvent The reaction may be slow or incomplete in your chosen solvent. Perform small-scale screening with different solvents such as methanol, ethanol, 1-butanol, or an ethanol/water mixture to find the optimal conditions.[4][8][9]
Incorrect Stoichiometry Verify the molar ratios of your reactants. A common practice is to use a slight excess (1.2-1.5 equivalents) of thiourea.[1][6]
Premature Work-up Monitor the reaction to completion using TLC before quenching and beginning the isolation procedure.[5]

Issue 2: Formation of Multiple Products or Significant Impurities

Possible Cause Suggested Solution
Reaction Overheating or Prolonged Reaction Time Excessive heat or allowing the reaction to proceed for too long can lead to the formation of degradation products or polymeric material. Monitor the reaction by TLC and stop it once the starting material is consumed.[5]
Side Reactions of Thiourea Thiourea can undergo self-condensation or other side reactions. Using a slight excess, rather than a large excess, can help minimize this. Ensure a homogenous reaction mixture to avoid localized high concentrations.
Incorrect pH During Work-up The product, this compound, is basic. During work-up, neutralization is often required to precipitate the free base. If the solution is too acidic, the product will remain dissolved as its corresponding salt. If too basic, other side products could form. Aim for a neutral to slightly basic pH (7-8) during precipitation.[1]
Impure Starting α-Bromoketone The starting material may contain unreacted 2-acetylthiophene or di-brominated species, leading to corresponding impurities in the final product. Purify the 2-bromo-1-(thiophen-2-yl)ethanone before use if its purity is questionable.

Issue 3: Difficulty with Product Isolation and Purification

Possible Cause Suggested Solution
Product is Soluble in the Work-up Solvent The product hydrobromide salt formed during the reaction is often soluble in the reaction solvent (e.g., methanol/ethanol). The product precipitates as a free base upon neutralization, typically with an aqueous base like NaHCO₃ or Na₂CO₃.[1] The product is generally poorly soluble in water.
Formation of an Emulsion During Extraction If performing a liquid-liquid extraction, emulsions can form. To break them, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Product Requires Further Purification If filtration does not yield a sufficiently pure product, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel may be necessary.

Experimental Protocols & Data

Protocol 1: Conventional Synthesis in Methanol

This protocol is adapted from standard Hantzsch synthesis procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add methanol (approx. 3-5 mL per mmol of the ketone).

  • Heating: Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 30-60 minutes. Monitor reaction completion by TLC.

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Neutralization: Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate (Na₂CO₃) solution (approx. 4 mL per mmol of the ketone). Stir to mix. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on a watch glass or in a desiccator to obtain the final product.

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes data from analogous Hantzsch syntheses to guide optimization.

Method Solvent Temperature Time Yield Reference
ConventionalMethanolReflux (~65°C)8 hLower Yields[7]
ConventionalEthanol/Water (1:1)65°C2-3.5 h79-90%[8][9]
MicrowaveMethanol90°C30 minup to 95%[7]
Solvent-FreeNeatMolten Reactants< 5 min42-93%[2]

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine 2-bromo-1-(thiophen-2-yl)ethanone & Thiourea add_solvent Add Methanol start->add_solvent heat Heat to Reflux (30-60 min) add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool neutralize Pour into aq. Na2CO3 cool->neutralize filtrate Vacuum Filtration neutralize->filtrate wash Wash with Water filtrate->wash dry Dry Solid wash->dry end Pure this compound dry->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram for Low Yield

G cluster_reagents Check Reagents & Stoichiometry cluster_conditions Evaluate Reaction Conditions cluster_solutions Potential Solutions start Low Yield Observed purity Verify Purity of Starting Materials? start->purity temp Temperature Optimal? (e.g., Reflux) start->temp stoich Stoichiometry Correct? (1.2-1.5 eq Thiourea) purity->stoich Yes sol1 Purify/Replace Reagents purity->sol1 No stoich->start Yes sol2 Adjust Ratios stoich->sol2 No solvent Solvent Appropriate? temp->solvent Yes sol3 Optimize Temp./Time temp->sol3 No time Sufficient Reaction Time? (Monitor by TLC) solvent->time Yes sol4 Screen Solvents solvent->sol4 No time->start Yes time->sol3 No

Caption: Decision tree for troubleshooting low product yield in the Hantzsch thiazole synthesis.

References

Troubleshooting Hantzsch synthesis side reactions for thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hantzsch synthesis for the preparation of thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in my Hantzsch thiazole synthesis?

Low yields in the Hantzsch synthesis can stem from several factors. The reaction is generally high-yielding, so consistently low yields suggest issues with starting materials, reaction conditions, or workup procedures.[1][2] Key areas to investigate include:

  • Purity of Reactants: Ensure the α-haloketone and thioamide are pure. Impurities in the α-haloketone can lead to side reactions, while impure thioamide may have lower reactivity.

  • Reaction Temperature: The reaction typically requires heating.[1][2] Ensure the reaction mixture reaches the optimal temperature for your specific substrates. Insufficient heat can lead to an incomplete reaction.

  • Reaction Time: While some modern variations are rapid, classical procedures may require 30-60 minutes or longer at reflux.[3] Ensure the reaction is allowed to proceed to completion.

  • pH of the Reaction Mixture: The pH can influence the reaction rate and the formation of side products. For the synthesis of 2-aminothiazoles, maintaining neutral or slightly basic conditions during workup is crucial for product precipitation.[1]

  • Workup Procedure: The desired thiazole product is often precipitated from the reaction mixture by neutralization.[1][2] Inefficient precipitation or loss of product during filtration can significantly impact the final yield.

Q2: I seem to be getting an isomeric byproduct. What is it and how can I avoid it?

A common side reaction, particularly when using N-substituted thioureas, is the formation of a constitutional isomer. Instead of the expected 2-(N-substituted amino)thiazole, you may be forming a 3-substituted 2-imino-2,3-dihydrothiazole.

The formation of these isomers is highly dependent on the pH of the reaction medium.

  • Neutral Conditions: In a neutral solvent, the condensation of an α-haloketone with an N-monosubstituted thiourea typically leads exclusively to the formation of the 2-(N-substituted amino)thiazole.

  • Acidic Conditions: Under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed.[4]

To favor the formation of the desired 2-(N-substituted amino)thiazole, ensure your reaction is run in a neutral solvent and avoid acidic conditions. Conversely, if the 2-imino-2,3-dihydrothiazole is the desired product, conducting the reaction in a strongly acidic medium is preferential. For instance, reactions in 10M-HCl-EtOH (1:2) at 80°C for 20 minutes have been shown to be efficient for generating 2-imino-2,3-dihydrothiazoles, with yields as high as 73% for 2-imino-3,4-dimethyl-2,3-dihydrothiazole.[4]

Q3: My product is difficult to purify. What are the best methods for purifying thiazoles?

Purification of thiazoles can be achieved through several methods, with the choice depending on the properties of the desired product and the impurities present.

  • Precipitation and Filtration: For many 2-aminothiazole syntheses, the product is poorly soluble in water and can be precipitated by neutralizing the reaction mixture with a base like sodium carbonate.[1] The crude product can then be collected by simple filtration, which is often sufficient to obtain a product of reasonable purity.[1]

  • Recrystallization: For further purification, recrystallization from a suitable solvent is a common and effective method. Methanol and ethanol are often used for recrystallizing 2-aminothiazole derivatives.[5]

  • Column Chromatography: If recrystallization is ineffective, for example, in cases of isomeric impurities or other byproducts with similar solubility, column chromatography is a powerful tool. Common solvent systems for thiazole purification include mixtures of hexane and ethyl acetate, or for more polar compounds, dichloromethane and methanol.[6]

  • Purification of Water-Soluble Thiazolium Salts: These salts can be challenging to purify via standard silica gel chromatography. A common approach is precipitation from a non-polar solvent, followed by salt metathesis in water with a salt like sodium tetrafluoroborate to facilitate extraction into an organic solvent.[6]

Q4: Are there alternative, "greener" methods for Hantzsch thiazole synthesis that might reduce side reactions and improve yields?

Yes, several modern adaptations of the Hantzsch synthesis focus on environmentally benign conditions, often leading to higher yields, shorter reaction times, and simpler workup procedures. These methods can also minimize the formation of byproducts.

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[3]

  • Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can accelerate the reaction and improve yields under milder conditions.

  • Solvent-Free Conditions: In some cases, the reaction can be performed by grinding the reactants together without any solvent, which is an environmentally friendly approach that can lead to high yields in a short time.[7][8]

  • Use of Catalysts: Various catalysts, such as silica-supported tungstosilicic acid, have been employed to enhance the reaction rate and yield under green conditions.[9][10]

Data on Reaction Conditions and Product Formation

The following table summarizes how different reaction conditions can influence the products of the Hantzsch synthesis, with a focus on the formation of isomeric byproducts.

ReactantsSolventConditionsMajor ProductSide Product(s)YieldReference
α-haloketone, N-monosubstituted thioureaNeutral (e.g., Ethanol)Reflux2-(N-substituted amino)thiazoleNone reportedHigh[4]
Chloroacetaldehyde, Methylthiourea10M HCl-EtOH (1:2)80°C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole2-(Methylamino)-4-methylthiazole73%[4]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeEthanol/Water (1:1)Reflux, with SiW.SiO2 catalystSubstituted Hantzsch thiazole derivativeNot specified79-90%[9][10]
α,α-dibromoketones, thioureaEthanolRoom Temperature2-amino-4-arylthiazoleExpected 5-bromothiazole not formedNot specified[11]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[1][3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Allow the product to air dry completely on a watch glass.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol provides a general guideline for a more rapid, microwave-assisted synthesis.[3]

Materials:

  • α-haloketone (1 mmol)

  • Thiourea or thioamide (1.1-1.5 mmol)

  • Suitable solvent (e.g., methanol, ethanol)

  • Microwave reaction vessel

Procedure:

  • Combine the α-haloketone and thiourea/thioamide in a microwave reaction vessel.

  • Add the chosen solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature before proceeding with the appropriate workup and purification.

Visualizing Reaction Pathways and Troubleshooting

Hantzsch Thiazole Synthesis: Main Reaction Pathway

Hantzsch Synthesis Main Pathway Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: Main reaction pathway of the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: Side Reaction Pathway (Isomer Formation)

Hantzsch Isomer Formation Start α-Haloketone + N-Substituted Thiourea Neutral Neutral Conditions Start->Neutral Acidic Acidic Conditions Start->Acidic ProductA 2-(N-Substituted amino)thiazole (Desired Product) Neutral->ProductA Exclusive Formation Acidic->ProductA ProductB 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct) Acidic->ProductB

Caption: Influence of pH on product and byproduct formation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReactants Check Purity of Starting Materials Start->CheckReactants CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckReactants->CheckConditions Reactants OK Optimize Optimize Reaction Conditions (e.g., Microwave, Catalyst) CheckReactants->Optimize Impurities Found CheckWorkup Review Workup and Purification Procedure CheckConditions->CheckWorkup Conditions OK CheckConditions->Optimize Suboptimal Conditions CheckWorkup->Optimize Workup OK Success Improved Yield CheckWorkup->Success Improved Technique Optimize->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of Reaction Conditions for Bromination of 1-(thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of 1-(thiophen-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the bromination of 1-(thiophen-2-yl)ethanone?

The bromination of 1-(thiophen-2-yl)ethanone, also known as 2-acetylthiophene, is typically achieved through electrophilic substitution. Common methods involve the use of elemental bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS) as the brominating agent. The choice of reagents and conditions can influence the reaction's selectivity and yield.

Q2: Where does bromination occur on the 1-(thiophen-2-yl)ethanone molecule?

The primary site of bromination is the methyl group of the acetyl moiety, yielding 2-bromo-1-(thiophen-2-yl)ethanone. This is due to the electron-withdrawing nature of the acetyl group, which activates the adjacent methyl group for enolization and subsequent reaction with electrophilic bromine. Ring bromination on the thiophene ring can also occur, typically at the 5-position, which is the most nucleophilic position on the thiophene ring.[1]

Q3: What are the key parameters to control for a successful bromination reaction?

Several parameters are crucial for a successful reaction:

  • Temperature: Many bromination reactions are initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side product formation, and then allowed to proceed at room temperature.[2][3]

  • Solvent: The choice of solvent is critical. Common solvents include diethyl ether, chloroform, and acetic acid.[2][3][4] The solvent can affect the solubility of reagents and the reaction pathway.

  • Stoichiometry of Brominating Agent: Using a slight excess of the brominating agent can ensure complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of di-brominated or other over-brominated byproducts.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for maximum product yield and minimal side product formation.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Inactive Brominating Agent Use a fresh bottle of bromine or recrystallize N-bromosuccinimide before use. Ensure proper storage to prevent degradation.
Low Reaction Temperature While initial cooling is often necessary, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress as you gradually increase the temperature.
Inappropriate Solvent Ensure the starting material is soluble in the chosen solvent. If solubility is an issue, consider alternative solvents. For instance, if using bromine in acetic acid fails, a different solvent system like diethyl ether could be attempted.[2][3]
Insufficient Reaction Time Continue to monitor the reaction for a longer period. Some reactions may be slower than anticipated.

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Suggested Solution
Over-bromination (e.g., di-bromination) Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents. Adding the brominating agent dropwise at a low temperature can also help improve selectivity.
Ring Bromination The thiophene ring is susceptible to electrophilic attack. To favor side-chain bromination, avoid strongly acidic conditions that can enhance ring activation. Using NBS can sometimes offer better selectivity for side-chain bromination compared to elemental bromine.
Polymerization The thiophene ring can be prone to polymerization under harsh acidic or oxidizing conditions.[5] To mitigate this, use milder reaction conditions, maintain a low temperature, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Problem 3: Difficult Purification of the Product

Potential Cause Suggested Solution
Presence of Unreacted Bromine Quench the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite solution to remove excess bromine before work-up.
Formation of Polymeric Byproducts Insoluble, often colored, polymeric materials can be removed by filtration before extraction. Optimizing reaction conditions to prevent their formation is the best approach.[5]
Similar Polarity of Product and Byproducts If column chromatography is challenging, consider recrystallization from a suitable solvent system to purify the product.

Experimental Protocols

Below are representative experimental protocols derived from literature for the bromination of acetyl groups on aromatic rings. These should be adapted and optimized for 1-(thiophen-2-yl)ethanone.

Protocol 1: Bromination using Bromine in Diethyl Ether

This protocol is adapted from the synthesis of a brominated 4-chloro-2-acetylthiophene.[2]

  • Dissolve 1-(thiophen-2-yl)ethanone (1 eq.) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in diethyl ether dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Upon completion, add water to the reaction mixture.

  • Separate the organic phase and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination using Bromine with an Acid Catalyst

This protocol is based on the bromination of 4-hydroxyacetophenone.[4]

  • Dissolve 1-(thiophen-2-yl)ethanone (1 eq.) in a suitable solvent like chloroform.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Stir the mixture for a short period (e.g., 10 minutes).

  • Add bromine (1.05 eq.) to the solution and stir for several hours (e.g., 5 hours).

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product.

Data Presentation

Table 1: Comparison of Bromination Conditions for Acetophenones

Starting MaterialBrominating AgentSolventCatalystTemperatureTimeYieldReference
4-HydroxyacetophenoneBromineChloroformH₂SO₄65 °C5 h81%[4]
4-Chloro-2-acetylthiopheneBromineDiethyl EtherNone0 °C to RT2 hNot specified[2]
AcetophenonesNBSPEG-400/WaterNone80 °C (ultrasound)15-20 minGood to Excellent[6]
Acetophenone DerivativesBromineMethanolHCl0 °C to RT2 hGood[7]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Visualizations

Experimental Workflow for Bromination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-(thiophen-2-yl)ethanone in Solvent cool Cool to 0 °C start->cool add_br2 Add Brominating Agent Dropwise cool->add_br2 stir Stir at Room Temperature add_br2->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure 2-bromo-1-(thiophen-2-yl)ethanone purify->product

Caption: General experimental workflow for the bromination of 1-(thiophen-2-yl)ethanone.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield cluster_no_reaction No Reaction cluster_side_reactions Side Reactions node_sol node_sol start Low Yield? check_conversion Starting Material Consumed? start->check_conversion inactive_reagent Reagents Active? check_conversion->inactive_reagent No multiple_spots Multiple Products on TLC? check_conversion->multiple_spots Yes temp_too_low Temperature Too Low? inactive_reagent->temp_too_low Yes sol_reagent Use Fresh Reagents inactive_reagent->sol_reagent No sol_temp Increase Temperature Gradually temp_too_low->sol_temp Yes sol_stoich Control Stoichiometry multiple_spots->sol_stoich Yes sol_temp_control Lower Reaction Temperature sol_stoich->sol_temp_control sol_milder Use Milder Conditions (e.g., NBS) sol_temp_control->sol_milder

Caption: Troubleshooting decision tree for addressing low yield in the bromination reaction.

References

Technical Support Center: Purification of Crude 4-(Thiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 4-(Thiophen-2-yl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hantzsch reaction?

A1: Common impurities may include unreacted starting materials such as 2-bromoacetylthiophene and thiourea, side products from the self-condensation of the α-haloketone, and potentially regioisomers depending on the reaction conditions. The Hantzsch thiazole synthesis is generally high-yielding, but impurities can arise from suboptimal reaction conditions or the purity of the initial reagents.[1][2]

Q2: My purified this compound appears colored. Is this normal?

A2: While the pure compound is typically a solid, residual impurities can impart a yellow or brownish color. If the color persists after initial purification, further purification steps such as recrystallization or column chromatography may be necessary to obtain a higher purity product.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, given the basic nature of the 2-amino group on the thiazole ring, acid-base extraction is a viable purification technique. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified to precipitate the purified amine, which can be collected by filtration or extracted back into an organic solvent.

Q4: What is a suitable TLC stain for visualizing this compound?

A4: Due to the presence of the aromatic thiophene and thiazole rings, the compound should be visible under UV light (254 nm) on a TLC plate with a fluorescent indicator.[3] For a more specific visualization, a malonic acid-salicylaldehyde solution can be used, which is a specific detection method for nitrogen-containing heterocyclic compounds.[4] A general-purpose stain like potassium permanganate can also be effective.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly.- Add a small amount of a more polar co-solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Poor recovery of the purified product. The chosen solvent is too good at dissolving the compound, even at low temperatures. The initial crude product has a very low concentration of the desired compound.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallizing 2-aminothiazole derivatives include ethanol, methanol, and mixtures like n-hexane/ethyl acetate.[6] - Perform a pre-purification step like a simple filtration or acid-base extraction to enrich the desired product before recrystallization.
No crystal formation upon cooling. The solution is not supersaturated, or nucleation has not initiated.- Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Significant peak tailing on a silica gel column. Strong interaction between the basic amine group of the product and the acidic silanol groups on the silica surface.- Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to the mobile phase. - Use an amine-functionalized silica gel column.
Poor separation of the product from impurities. The polarity of the mobile phase is either too high or too low.- Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase for aminothiazoles is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
The compound appears to be degrading on the column. The acidic nature of the silica gel is causing decomposition of the product.- Switch to a less acidic stationary phase, such as neutral alumina. - Consider using reversed-phase chromatography with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with a buffer).

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Normal Phase: Use silica gel as the stationary phase. Based on TLC analysis, select a mobile phase that gives good separation (Rf value of the product around 0.2-0.4). A common starting point is a mixture of hexane and ethyl acetate. To mitigate peak tailing, add 0.5% triethylamine to the mobile phase.

    • Reversed Phase: Use a C18-functionalized silica gel column. The mobile phase is typically a mixture of acetonitrile and water, often with a buffer to control the pH.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with the selected mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 2-Aminothiazole Derivatives

Stationary PhaseMobile Phase SystemModifierApplication Notes
Silica GelHexane / Ethyl Acetate0.5% TriethylamineGood for general purification of moderately polar compounds. The modifier is crucial to prevent peak tailing.
Silica GelDichloromethane / Methanol0.5% TriethylamineSuitable for more polar 2-aminothiazole derivatives.
Amine-functionalized SilicaHexane / Ethyl AcetateNoneCan provide excellent peak shape without the need for a basic modifier in the mobile phase.
C18 Reversed PhaseAcetonitrile / Water0.1% Formic Acid or Ammonium AcetateUseful for purity analysis by HPLC and for compounds that are unstable on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 acid_base_extraction Acid-Base Extraction start->acid_base_extraction Option 3 tlc TLC recrystallization->tlc column_chromatography->tlc acid_base_extraction->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr end Pure Product nmr->end

Caption: Purification workflow for crude this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product peak_tailing Peak Tailing in Chromatography? start->peak_tailing oiling_out Oiling Out in Recrystallization? start->oiling_out low_yield Low Yield? start->low_yield add_modifier Add Basic Modifier to Mobile Phase peak_tailing->add_modifier Yes change_stationary_phase Use Amine-Functionalized Silica peak_tailing->change_stationary_phase Yes slow_cooling Slower Cooling / Change Solvent oiling_out->slow_cooling Yes optimize_conditions Optimize Reaction / Check Starting Materials low_yield->optimize_conditions Yes end Pure Product add_modifier->end change_stationary_phase->end slow_cooling->end optimize_conditions->end

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Solubility of 4-(Thiophen-2-yl)thiazol-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to overcome solubility challenges with 4-(Thiophen-2-yl)thiazol-2-amine in biological assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in aqueous bioassay buffers?

A1: this compound is a heterocyclic compound whose structure contributes to poor aqueous solubility for two main reasons[1][2]:

  • Lipophilicity: The thiophene and thiazole rings are aromatic and largely non-polar, making the molecule hydrophobic ("grease-ball" type). These regions prefer to interact with themselves rather than with polar water molecules.[2]

  • Crystal Lattice Energy: The planar structure and potential for hydrogen bonding in the solid state can lead to a highly stable crystal lattice ("brick-dust" type).[1][2] Significant energy is required to break this lattice apart for the molecules to be solvated by water.

The molecule does possess a basic amine group, which provides a key handle for solubility manipulation via pH adjustment.[3][4]

Q2: What is the most direct and common first step to solubilize this compound for an in vitro assay?

A2: The most straightforward initial approach is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of organic compounds.[7][8] The high-concentration stock is then serially diluted into the aqueous assay buffer to achieve the final desired concentrations.

Critical Consideration: The final concentration of the co-solvent in the assay must be kept to a minimum (typically <0.5% v/v ) to avoid artifacts, cellular toxicity, or interference with the biological target.[5][9] Always run a vehicle control (assay buffer with the same final concentration of co-solvent) to ensure the solvent itself is not affecting the results.

Below is a summary of common co-solvents used in bioassays.

Co-SolventTypical Stock ConcentrationMax. Final Assay Conc. (General Guideline)Notes
DMSO 10 - 50 mM< 0.5%Most common; can affect cell viability at higher concentrations.[7][9]
Ethanol 10 - 50 mM< 1%Good alternative to DMSO; can be volatile.[]
Polyethylene Glycol 400 (PEG 400) 10 - 30 mM< 1%Less toxic than DMSO for some cell lines; more viscous.[]
Dimethyl Formamide (DMF) 10 - 30 mM< 0.5%Effective solubilizer but generally more toxic than DMSO.[11]

Q3: The amine group in this compound is basic. Can pH adjustment be used to improve its solubility?

A3: Yes, absolutely. The presence of the basic 2-amine group makes the compound's solubility highly pH-dependent.[3][4] In acidic conditions (lower pH), the amine group becomes protonated (R-NH₃⁺), forming a salt which is significantly more polar and, therefore, more soluble in aqueous media.[] This is often the most effective strategy for ionizable compounds.

A pH-solubility profile should be performed to identify the optimal pH range for your specific assay conditions. If your assay can tolerate a slightly acidic pH, this may be sufficient to keep the compound in solution without requiring co-solvents.

Q4: My assay is sensitive to both organic co-solvents and pH changes. What advanced formulation strategies can I explore?

A4: When co-solvents and pH are not viable options, advanced formulation techniques can be employed. The most common and effective method for preclinical and in vitro studies is the use of cyclodextrins.[12][13]

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate the poorly soluble this compound molecule, forming an "inclusion complex" where the hydrophobic part of the compound is shielded within the cyclodextrin's core, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[12][15]

Cyclodextrin TypeKey PropertiesCommon Applications
β-Cyclodextrin (β-CD) Natural, relatively low cost.Limited aqueous solubility itself. Used in some oral formulations.[15]
Hydroxypropyl-β-CD (HP-β-CD) Chemically modified, high aqueous solubility.Widely used in parenteral and oral formulations to increase solubility and bioavailability.[13][16]
Sulfobutylether-β-CD (SBE-β-CD) Chemically modified, negatively charged, very high aqueous solubility.Excellent for solubilizing basic drugs via ionic interactions and inclusion.[16]

Q5: I have tried using a co-solvent, but my compound still precipitates when diluted into the assay buffer. What steps can I take to troubleshoot this?

A5: Compound precipitation is a common problem that can lead to inaccurate results. The following troubleshooting guide and workflow can help diagnose and solve the issue.

Troubleshooting Guide: Compound Precipitation in Bioassays

Issue: this compound precipitates from the solution (observed as cloudiness, crystals, or film) after dilution of a DMSO stock into the aqueous assay buffer.

  • Verify Concentration vs. Kinetic Solubility: Determine the kinetic solubility of your compound in the specific assay buffer. This is the highest concentration at which the compound remains in solution under your experimental conditions after being added from a stock solution. Your final assay concentrations must be below this limit.

  • Optimize Dosing & Mixing: Avoid creating localized areas of high concentration during dilution. Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, perform a serial dilution. Ensure rapid and thorough mixing immediately after the compound is added to the buffer.

  • Reduce Final Co-solvent Concentration: While counterintuitive, sometimes high concentrations of an organic solvent can cause a compound to "crash out" when diluted into an aqueous medium. Ensure your final DMSO concentration is as low as possible, ideally ≤0.1%.

  • Re-evaluate Solubilization Strategy: If the above steps fail, the chosen method may be insufficient. Refer to the decision workflow below to select a more appropriate strategy, such as pH adjustment or cyclodextrin complexation.

Diagrams and Workflows

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Diagram of cyclodextrin encapsulation mechanism.

Caption: A logical workflow for troubleshooting precipitation issues.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 2.167 mg for a 1 mL stock, assuming a similar MW to a chloro-derivative of ~216.7 g/mol ).[17][18] Use a calibrated analytical balance.

  • Add Solvent: Transfer the weighed solid to a sterile, appropriate-sized glass vial. Add the calculated volume of 100% anhydrous DMSO to achieve the target 10 mM concentration.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped to prevent water absorption by the DMSO.[19]

Protocol 2: Performing a pH-Solubility Profile

  • Prepare Buffers: Prepare a series of biologically relevant buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH and phosphate or HEPES for neutral pH.

  • Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant from each vial, being sure not to disturb the pellet. Dilute the supernatant in an appropriate solvent and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to determine the pH range that provides the required solubility for your bioassay.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v). Warm the solution slightly and stir until the cyclodextrin is fully dissolved.

  • Add Compound: Add the required amount of this compound to the HP-β-CD solution. It is often easier to add the solid compound directly to the cyclodextrin solution, but adding from a small volume of a highly concentrated organic stock can also work.

  • Form Complex: Vigorously mix the solution. Sonication or overnight stirring at room temperature is often required to facilitate the formation of the inclusion complex.[13]

  • Filter (Optional but Recommended): To ensure you have a true solution, filter the final preparation through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

  • Usage: Use the resulting clear solution in your bioassay. Remember to include a vehicle control containing the same concentration of HP-β-CD without the compound.

References

Preventing product decomposition during heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing product decomposition.

General Troubleshooting

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in heterocyclic synthesis can stem from various factors. A systematic approach is the most effective way to troubleshoot.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, use proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Here is a general workflow to troubleshoot low yields:

TroubleshootingWorkflow start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent and Solvent Purity verify_conditions->assess_purity Conditions OK adjust_conditions Adjust Temp/Time/ Concentration verify_conditions->adjust_conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents assess_purity->purify_reagents Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate optimize Systematically Optimize Reaction Parameters review_workup->optimize Workup OK modify_workup Modify Extraction/ Purification Method review_workup->modify_workup Losses Detected end_node Improved Yield optimize->end_node adjust_conditions->optimize purify_reagents->optimize improve_atmosphere->optimize modify_workup->optimize

Caption: General workflow for troubleshooting low reaction yields.

Reaction-Specific Troubleshooting

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines.[2][3] However, product decomposition and side reactions can lead to low yields.

Question: My Bischler-Napieralski reaction is failing or giving a low yield. What are the common problems?

Answer:

Low yields in the Bischler-Napieralski reaction often result from several key factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[2]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[2]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is more common when the resulting styrene is highly conjugated.[2][4][5]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[2]

Troubleshooting Strategies for the Bischler-Napieralski Reaction

IssuePotential CauseRecommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[2]
The dehydrating agent is not potent enough for the substrate.For substrates lacking electron-donating groups, refluxing in POCl₃ with P₂O₅ is often more effective.[4]
Formation of Styrene Byproduct The retro-Ritter reaction is occurring.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[2] Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[5]
Product Decomposition The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.[2]
Prolonged reaction times at high temperatures.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3]

Experimental Protocol: Milder Conditions for Bischler-Napieralski Cyclization

This protocol, using triflic anhydride (Tf₂O), allows for milder reaction conditions, which can help prevent decomposition.[3]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).

  • Cool the mixture to a low temperature (e.g., -20°C).

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).

  • Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

BischlerNapieralski cluster_main_path Desired Reaction Pathway cluster_side_reaction Side Reaction / Decomposition Amide β-arylethylamide Intermediate N-acyliminium ion (or other activated intermediate) Amide->Intermediate + Dehydrating Agent Tar Tar Formation (Decomposition) Amide->Tar Harsh Conditions (High Temp, Long Time) Product 3,4-dihydroisoquinoline Intermediate->Product Intramolecular Cyclization RetroRitter Retro-Ritter Reaction Intermediate->RetroRitter Product->Tar Harsh Conditions Styrene Styrene derivative RetroRitter->Styrene

Caption: Reaction pathways in the Bischler-Napieralski synthesis.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and β-carbolines.[6][7]

Question: I am getting a low yield in my Pictet-Spengler reaction. What could be the issue?

Answer:

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.

  • Aromatic Ring Nucleophilicity: Nucleophilic aromatic rings such as indole or pyrrole give products in high yields under mild conditions. Less nucleophilic rings, like a phenyl group, give poorer yields and may require higher temperatures and strong acids.[6][7]

  • Reaction Conditions: Traditionally, an acidic catalyst in a protic solvent with heating was used. However, the reaction can work in aprotic media with better yields, sometimes even without an acid catalyst.[6] For less reactive substrates, harsher conditions like refluxing with strong acids (e.g., HCl, TFA) may be necessary.[7]

  • Iminium Ion Formation: The driving force for the reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and the aldehyde/ketone.[6] In some cases, the imine is not electrophilic enough for ring closure, necessitating an acid catalyst to form the more reactive iminium ion.[6]

Strategies to Improve Pictet-Spengler Yields

Aromatic SystemReactivityRecommended Conditions
Indole, PyrroleHighMild conditions, often without strong acid catalysis.[6][7]
PhenylLowHarsher conditions, refluxing with strong acids like HCl or TFA.[7]
GeneralModerateAcid catalysis in a protic or aprotic solvent.[6]

N-Acyliminium Ion Pictet-Spengler Reaction:

For less reactive systems, an alternative is to acylate the imine to form an N-acyliminium ion. This intermediate is a very powerful electrophile, and most aromatic ring systems will cyclize under mild conditions with good yields.[7] Tadalafil is synthesized via this variation.[7]

Preventing Decomposition of Specific Heterocycles

Indole Derivatives

Question: My indole derivative seems to be decomposing during synthesis or workup. Why is this happening and how can I prevent it?

Answer:

Indoles are electron-rich aromatic compounds and can be susceptible to decomposition under certain conditions.

  • Acid Sensitivity: The pyrrole ring of indole is prone to polymerization in the presence of strong acids.

  • Oxidative Degradation: Indoles can be oxidized, especially at the C3 position.

  • Stability of Derivatives: The stability of indole derivatives can vary. For example, 1-acetoxy indole compounds have been reported to have lower stability and yields compared to other 1-acyloxy indoles.[8] The use of a tosyl protecting group on the nitrogen has been shown to be significant for stability and successful indole formation in some palladium-catalyzed reactions.[9]

Strategies to Prevent Indole Decomposition:

  • Use of Protecting Groups: Protecting the indole nitrogen, for instance with a tosyl (Ts) or Boc group, can enhance stability and prevent side reactions.[9][10]

  • Mild Reaction Conditions: Avoid strongly acidic conditions whenever possible.

  • Inert Atmosphere: If oxidative decomposition is suspected, perform the reaction and workup under an inert atmosphere.

Pyridine Derivatives

Question: I am observing decomposition of my pyridine-containing product. What are the likely decomposition pathways?

Answer:

The thermal decomposition of pyridine can proceed through radical pathways.[11] Reaction is often initiated by the formation of pyridyl radicals.[11] The subsequent ring-opening of these radicals can lead to various stable gaseous products or solid deposits.[11] In the synthesis of pyridines from dihydropyridines (DHPs), oxidative dealkylation is a known decomposition pathway.[12]

Strategies to Minimize Pyridine Decomposition:

  • Control of Reaction Temperature: Since decomposition can be thermally induced, careful control of the reaction temperature is important.

  • Careful Selection of Oxidants: In reactions involving the oxidation of DHPs to pyridines, the choice of oxidant is critical to avoid side reactions like dealkylation.[12]

  • Purification Method: Significant decomposition of some DHP intermediates can occur during chromatography.[12] In such cases, it may be beneficial to proceed to the next step with the crude material.[12]

Role of Protecting Groups in Preventing Decomposition

Question: How can protecting groups help prevent product decomposition?

Answer:

Protecting groups are essential tools in organic synthesis to temporarily mask a functional group and prevent it from reacting under certain conditions.[10][13] This is particularly useful in heterocyclic synthesis to:

  • Enhance Stability: As seen with indoles, protecting the nitrogen can increase the overall stability of the molecule and prevent acid-catalyzed polymerization or other decomposition pathways.[9]

  • Prevent Side Reactions: By blocking a reactive site, a protecting group can prevent unwanted side reactions, leading to a cleaner reaction profile and higher yield of the desired product.

  • Improve Selectivity: Protecting groups can direct a reaction to a different site on the molecule.

Common Protecting Groups in Heterocyclic Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine (e.g., in indoles, pyrroles)tert-ButoxycarbonylBocStrong acid (e.g., TFA)[14]
BenzyloxycarbonylCbzHydrogenolysis
TosylTsConcentrated acid, strong reducing agents[10]
Hydroxyltert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF), acid[14]
Methoxymethyl etherMOMAcid[14]
CarbonylEthylene glycol (acetal/ketal)-Aqueous acid[15]

The choice of protecting group depends on the stability of the substrate and the conditions of the subsequent reaction steps. An ideal protecting group can be added and removed in high yield under mild conditions that do not affect other parts of the molecule.[15][16]

ProtectingGroups cluster_synthesis Synthetic Pathway with Protecting Group cluster_decomposition Pathway without Protecting Group Start Starting Material (with functional group A) Protected Protected Starting Material Start->Protected 1. Protection of A Reaction Chemical Transformation (on another part of the molecule) Protected->Reaction 2. Reaction Deprotected Final Product (with functional group A restored) Reaction->Deprotected 3. Deprotection of A Start2 Starting Material (with functional group A) Decomposition Decomposition / Side Reaction (at functional group A) Start2->Decomposition Reaction Conditions

Caption: The role of protecting groups in preventing side reactions.

References

Scaling up the synthesis of 4-(Thiophen-2-yl)thiazol-2-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Thiophen-2-yl)thiazol-2-amine for preclinical studies.

Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process, beginning with the alpha-bromination of 2-acetylthiophene, followed by a Hantzsch thiazole synthesis with thiourea.

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

Materials:

  • 2-Acetylthiophene

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-acetylthiophene (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the bromine color disappears and gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (from Step 1)

  • Thiourea

  • Ethanol or Methanol

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution or another suitable base

Procedure:

  • Combine the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) and thiourea (1.0-1.5 eq) in a round-bottom flask.[1]

  • Add ethanol or methanol as the solvent and heat the mixture to reflux (typically 65-80°C) with stirring.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-5 hours.[1]

  • After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Pour the reaction mixture into a beaker containing a saturated aqueous Na₂CO₃ solution to neutralize the hydrobromic acid formed and precipitate the free amine.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that yields and purity are dependent on the specific reaction conditions and scale.

Table 1: Representative Reaction Conditions and Yields

StepReactant 1Reactant 2Stoichiometry (Eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
12-AcetylthiopheneBromine1 : 1.05DCM0 to RT3>90 (crude)
22-Bromo-1-(thiophen-2-yl)ethan-1-oneThiourea1 : 1.2Ethanol78475-85

Table 2: Purity Profile of this compound

Purification MethodTypical Purity (by HPLC)Key Impurities Removed
None (Crude Product)85-95%Unreacted thiourea, starting materials
Recrystallization (Ethanol)>98%Minor side-products, residual salts
Column Chromatography>99%Isomeric impurities, closely related side-products

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis A 2-Acetylthiophene C Reaction at 0°C to RT in DCM A->C B Bromine B->C D Workup (NaHCO3 quench, extraction, drying) C->D E 2-Bromo-1-(thiophen-2-yl)ethan-1-one D->E G Reaction in Ethanol (Reflux) E->G F Thiourea F->G H Neutralization (Na2CO3) G->H I Filtration and Drying H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_yield Low Yield cluster_purity Purity Issues Start Problem Encountered Yield Low Final Yield? Start->Yield Purity Impure Product? Start->Purity CheckStep1 Check Purity of Bromo-intermediate Yield->CheckStep1 Yes IncompleteStep2 Incomplete Cyclization? Yield->IncompleteStep2 PurificationLoss Loss during Purification? Yield->PurificationLoss Sol1 Purify bromo-intermediate before use CheckStep1->Sol1 Sol2 Increase reaction time/temperature IncompleteStep2->Sol2 Sol3 Check stoichiometry of thiourea IncompleteStep2->Sol3 Sol4 Optimize recrystallization solvent/temperature PurificationLoss->Sol4 UnreactedSM Unreacted Starting Material? Purity->UnreactedSM Yes SideProduct Unexpected Side Product? Purity->SideProduct Sol5 Improve purification method UnreactedSM->Sol5 Sol6 Characterize side product (NMR, MS) SideProduct->Sol6 Sol7 Adjust reaction conditions (e.g., pH) SideProduct->Sol7

Caption: Troubleshooting decision tree for the synthesis of this compound.

Troubleshooting and FAQs

Q1: My yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yield can stem from several factors throughout the synthesis:

  • Incomplete Bromination (Step 1): If the starting 2-acetylthiophene is not fully converted to the bromo-intermediate, the subsequent thiazole formation will be inefficient.

    • Troubleshooting:

      • Ensure the stoichiometry of bromine is adequate (a slight excess of 1.05-1.1 eq is common).

      • Maintain a low temperature during bromine addition to prevent side reactions.

      • Confirm the completion of the reaction by TLC before proceeding to the workup.

  • Instability of the Bromo-intermediate: Alpha-haloketones can be lachrymatory and unstable upon storage.

    • Troubleshooting: It is often best to use the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one immediately after preparation.

  • Incomplete Cyclization (Step 2): The reaction between the bromo-intermediate and thiourea may not have gone to completion.

    • Troubleshooting:

      • Increase the reaction time or ensure the reaction mixture is at a consistent reflux.

      • A slight excess of thiourea (1.2-1.5 eq) can help drive the reaction to completion.[1]

  • Loss during Workup and Purification: The product might be partially soluble in the wash solutions, or significant material could be lost during recrystallization.

    • Troubleshooting:

      • Ensure the wash solutions during filtration are cold to minimize product loss.

      • Optimize the recrystallization solvent system. A solvent pair might be necessary to maximize recovery.

Q2: I am observing an impurity in my final product that is difficult to remove by recrystallization. What could it be?

A2: A common impurity in Hantzsch syntheses, especially when using N-substituted thioureas, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. While less common with unsubstituted thiourea, changes in reaction conditions, particularly a highly acidic environment, could potentially lead to side products.

  • Troubleshooting:

    • pH Control: Ensure the neutralization step is complete to precipitate the desired 2-amino tautomer. The reaction is typically run under neutral or slightly basic conditions during the cyclization.

    • Purification: If recrystallization is ineffective, column chromatography on silica gel is a more robust method for separating closely related isomers and impurities.

    • Characterization: Use spectroscopic methods like ¹H NMR and LC-MS to identify the structure of the impurity, which will provide clues about its origin and how to prevent its formation.

Q3: As I scale up the reaction from milligrams to grams (or kilograms), what new challenges should I anticipate?

A3: Scaling up a chemical synthesis introduces several challenges that are not always apparent at the lab scale:

  • Heat Transfer: The bromination reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature increase, resulting in side reactions and reduced yield.

    • Mitigation: Use a jacketed reactor with controlled cooling. The addition of bromine should be done at a much slower rate to manage the exotherm.

  • Mixing: Ensuring homogeneous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Mitigation: Use an appropriate overhead stirrer with a suitable impeller design for the reactor geometry.

  • Reagent Addition: The order and rate of reagent addition become more critical at scale.

    • Mitigation: For the Hantzsch cyclization, consider adding the bromo-intermediate solution to a heated suspension of thiourea in the solvent to maintain a low concentration of the electrophile and minimize potential side reactions.

  • Product Isolation: Handling large volumes of solids and liquids during filtration and drying requires appropriate equipment.

    • Mitigation: Use larger filtration equipment like a Nutsche filter. Ensure the drying process (e.g., in a vacuum oven) is efficient to remove residual solvents.

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While a one-pot synthesis of aminothiazoles from a ketone, a halogenating agent, and thiourea is possible, it can be more challenging to control and may lead to lower yields and more impurities. A stepwise approach, where the bromo-intermediate is formed first, generally provides better control and a cleaner product, which is crucial for preclinical studies where purity is paramount.

Q5: What are the key safety considerations for this synthesis?

A5:

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one: This is a lachrymator (causes tearing) and is corrosive. Handle it in a fume hood with appropriate PPE.

  • Exothermic Reactions: The bromination step is exothermic and requires careful temperature control, especially at scale.

  • Pressure Build-up: Ensure the reaction vessel is not sealed during reactions that may evolve gas (e.g., neutralization with bicarbonate or carbonate).

References

Overcoming poor reaction rates in heterogeneous heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during heterogeneous heterocyclic synthesis, with a focus on overcoming poor reaction rates.

Troubleshooting Guide

Issue: Low or No Product Yield

Low product yield is a frequent issue in heterogeneous heterocyclic synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying cause.[1]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that significantly influence reaction rates and yields.[1]

    • Solution: Systematically vary the reaction temperature, time, and concentration of reactants to identify the optimal conditions. Small-scale trial reactions are recommended to conserve starting materials.[1]

  • Impure Reagents or Solvents: Impurities can act as inhibitors or lead to the formation of side products, thereby reducing the yield of the desired heterocycle.[1]

    • Solution: Ensure the use of high-purity reagents and solvents. When necessary, purify starting materials and dry solvents before use.[1]

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is crucial for ensuring effective contact between the reactants and the catalyst.[1] Poor mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. For viscous reaction mixtures, consider mechanical stirring.

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction due to several factors, including poisoning, coking, sintering, or leaching of the active species.[2][3][4][5]

    • Solution:

      • Poisoning: Identify and remove impurities from the feedstock that may be poisoning the catalyst.[5]

      • Coking: If coke formation is suspected, the catalyst can often be regenerated by controlled oxidation.[3]

      • Sintering: Avoid excessively high reaction temperatures that can lead to the thermal degradation of the catalyst.[3][5]

      • Leaching: Consider using a different catalyst support or modifying the reaction conditions to minimize the leaching of the active metal.

  • Mass Transfer Limitations: The overall reaction rate may be limited by the rate at which reactants diffuse from the bulk solution to the catalyst surface.[6][7]

    • Solution:

      • Increase the stirring speed to reduce the thickness of the boundary layer around the catalyst particles.[6]

      • Use smaller catalyst particles to increase the external surface area.[8]

      • Consider using a different solvent with lower viscosity to enhance diffusion rates.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to moisture and oxygen.[1]

    • Solution: Employ standard inert atmosphere techniques, such as using a nitrogen or argon blanket, to exclude air and moisture from the reaction system.[1]

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Product Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Incorrect check_mixing Evaluate Mixing Efficiency check_purity->check_mixing Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_catalyst Investigate Catalyst Deactivation check_mixing->check_catalyst Mixing Adequate improve_mixing Increase Stirring Rate/ Use Mechanical Stirring check_mixing->improve_mixing Inadequate check_mass_transfer Consider Mass Transfer Limitations check_catalyst->check_mass_transfer Catalyst Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivated modify_setup Modify Reactor Setup/ Catalyst Particle Size check_mass_transfer->modify_setup Limitations Present end Improved Yield check_mass_transfer->end No Limitations optimize_conditions->end purify_reagents->end improve_mixing->end regenerate_catalyst->end modify_setup->end

Caption: A logical workflow for troubleshooting low product yield in heterogeneous heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I accelerate a sluggish heterogeneous reaction?

Several techniques can be employed to enhance reaction rates:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes by providing rapid and uniform heating.[9][10][11]

  • Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which improves mass transfer and activates the catalyst surface.[12][13][14][15][16]

  • Flow Chemistry: Performing reactions in a continuous flow system offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for hazardous reactions.[17][18][19][20]

  • Phase-Transfer Catalysis (PTC): PTC facilitates the transfer of reactants between immiscible phases (e.g., solid-liquid or liquid-liquid), thereby increasing the reaction rate.[21][22][23][24][25]

Comparison of Rate-Enhancement Techniques:

TechniquePrincipleAdvantagesDisadvantages
Microwave-Assisted Dielectric heatingRapid heating, shorter reaction times, improved yields[9][26]Potential for localized hotspots, scalability challenges[9]
Ultrasound-Assisted Acoustic cavitationEnhanced mass transfer, catalyst activation, milder conditions[12][15]Equipment cost, potential for catalyst degradation
Flow Chemistry Continuous processingPrecise control, improved safety, easy scale-up, higher yields[17][19]Initial setup cost, potential for clogging
Phase-Transfer Catalysis Facilitated inter-phase transportMild conditions, use of inexpensive reagents, green chemistry aspects[24]Catalyst separation, potential for side reactions

Q2: My catalyst seems to be losing activity over time. What are the common causes of deactivation?

Catalyst deactivation in heterogeneous systems can be attributed to several mechanisms:[3][4][5]

  • Poisoning: Strong adsorption of impurities from the feed onto the active sites of the catalyst.

  • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[3]

  • Thermal Degradation (Sintering): Agglomeration of metal particles or collapse of the support structure at high temperatures, leading to a loss of active surface area.[3][5]

  • Leaching: Dissolution of the active catalytic species into the reaction medium.

Catalyst Deactivation Mechanisms and Mitigation:

CatalystDeactivation deactivation Catalyst Deactivation poisoning Poisoning deactivation->poisoning coking Coking/Fouling deactivation->coking sintering Sintering deactivation->sintering leaching Leaching deactivation->leaching purify_feed Purify Feedstock poisoning->purify_feed Mitigation regeneration Regeneration (e.g., Oxidation) coking->regeneration Mitigation control_temp Control Reaction Temperature sintering->control_temp Mitigation modify_support Modify Catalyst Support/ Change Solvent leaching->modify_support Mitigation

Caption: Common mechanisms of catalyst deactivation and their respective mitigation strategies.

Q3: How do I know if my reaction is limited by mass transfer?

Mass transfer limitations can mask the true kinetics of a reaction. Here are some experimental tests to diagnose mass transfer limitations:

  • Varying the Agitation Speed: If the reaction rate increases with an increase in stirring speed, it is likely that external mass transfer is a limiting factor.[8] Once the rate becomes independent of the stirring speed, the external mass transfer limitations have been overcome.

  • Varying the Catalyst Particle Size: For a constant catalyst loading, if the reaction rate increases as the catalyst particle size is decreased, internal mass transfer (pore diffusion) limitations are likely present.[8]

  • Calculating the Weisz-Prater Criterion: This calculation can provide a theoretical indication of whether internal diffusion is limiting the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol is a representative example of a microwave-assisted heterocyclic synthesis.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., a few drops of HCl or a Lewis acid)

  • Ethanol (2-3 mL)

Procedure:

  • In a 10 mL microwave reaction vial, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and the catalyst in ethanol.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100 °C) and power (e.g., 100 W) for a set time (e.g., 5-15 minutes).[9]

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry it to obtain the pure dihydropyrimidinone.

Comparative Data: Conventional vs. Microwave Synthesis

HeterocycleMethodReaction TimeYield (%)Reference
BenzimidazoleConventional2 hours~70-80
BenzimidazoleMicrowave7 minutes~85-95
Hantzsch dihydropyridineConventional3 hours~60-70
Hantzsch dihydropyridineMicrowave15 minutes~80-90
Tetrahydrobenzo[g]quinolonesConventional4 hoursHigh[11]
Tetrahydrobenzo[g]quinolonesMicrowave10 minutesHigh[11]
Protocol 2: General Procedure for Ultrasound-Assisted Synthesis of 2-Amino-4H-chromenes

This protocol illustrates the application of ultrasound in promoting heterocyclic synthesis.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Resorcinol (1 mmol)

  • Heterogeneous catalyst (e.g., Fe3O4-chitosan nanoparticles)

  • Solvent (e.g., water or ethanol)

Procedure:

  • In a suitable reaction flask, suspend the aldehyde, malononitrile, resorcinol, and the catalyst in the chosen solvent.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst using a magnet (if magnetic) or by filtration.

  • Isolate the product by filtration or extraction.

  • Purify the product by recrystallization if necessary.

Ultrasound-assisted methods often lead to higher yields in shorter reaction times compared to conventional stirring methods.[12][13][15] For example, the synthesis of fused tri-heterocyclic pyrazolopyranopyrimidines under ultrasound irradiation in water yielded 84–93% of various products at 50 °C.[12]

References

Characterization issues of 4-(Thiophen-2-yl)thiazol-2-amine and its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and characterization of 4-(Thiophen-2-yl)thiazol-2-amine and its intermediates. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] For this compound, the specific precursors are 2-bromo-1-(thiophen-2-yl)ethanone and thiourea.

Q2: What are the key intermediates I need to prepare or procure?

A2: The primary intermediates are:

  • 2-Acetylthiophene: The starting material for the α-haloketone.

  • 2-Bromo-1-(thiophen-2-yl)ethanone: This is the α-haloketone intermediate, typically synthesized by the bromination of 2-acetylthiophene.

  • Thiourea: A commercially available reagent that provides the amine and sulfur atoms for the thiazole ring.

Q3: What are the expected spectroscopic characteristics of the final product?

A3: While specific spectra can vary slightly based on solvent and instrumentation, you should generally expect to see characteristic peaks in NMR, FTIR, and Mass Spectrometry that confirm the structure. A detailed table of expected values is provided in the "Data Presentation" section below.

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields in Hantzsch thiazole synthesis can stem from several factors:

  • Purity of Reactants: Impurities in the 2-bromo-1-(thiophen-2-yl)ethanone or thiourea can lead to significant side reactions.[1]

  • Reaction Conditions: Temperature and reaction time are critical. While conventional heating often requires reflux for several hours, microwave-assisted synthesis can shorten times to minutes at temperatures around 90-130°C.[1]

  • Solvent Choice: The solvent plays a crucial role. Alcohols like ethanol or methanol are commonly used. It is often beneficial to use anhydrous solvents as water can be detrimental.[1]

  • Side Reactions: The α-haloketone can undergo self-condensation or other side reactions if the conditions are not optimized.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Stage cluster_characterization Purification & Characterization Stage start 2-Acetylthiophene intermediate 2-Bromo-1-(thiophen-2-yl)ethanone start->intermediate Bromination product Crude this compound intermediate->product Hantzsch Synthesis thiourea Thiourea thiourea->product purification Initial Purification (e.g., Recrystallization, Column) product->purification tlc TLC Analysis purification->tlc nmr NMR (1H, 13C) tlc->nmr ftir FTIR nmr->ftir ms Mass Spec ftir->ms ms->purification Impurities Detected final_product Pure Product ms->final_product Data Confirms Structure G start Post-Reaction Analysis: Product Purity Check q1 Is the ¹H NMR spectrum clean with expected peaks? start->q1 a1_yes Proceed to FTIR & Mass Spec for confirmation q1->a1_yes Yes a1_no Impurity Suspected q1->a1_no No q2 Is a C=O peak (~1680 cm⁻¹) present in FTIR? a1_no->q2 a2_yes Unreacted α-haloketone (2-bromo-1-(thiophen-2-yl)ethanone) q2->a2_yes Yes a2_no Other side products or starting materials likely present q2->a2_no No sol1 Action: Re-purify sample (Column Chromatography / Recrystallization) a2_yes->sol1 a2_no->sol1

References

Mitigating atmospheric moisture sensitivity in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole Synthesis

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to atmospheric moisture sensitivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is atmospheric moisture a concern in thiazole synthesis?

A1: Atmospheric moisture can significantly hinder thiazole synthesis, particularly in reactions like the Hantzsch synthesis. The primary issues are:

  • Interference with Dehydration: Many thiazole syntheses, including the widely used Hantzsch method, conclude with a dehydration step to form the aromatic thiazole ring.[1][2] Excess water in the reaction mixture can inhibit this critical step, leading to the formation of hydroxythiazoline intermediates instead of the desired product.[1]

  • Hydrolysis of Reagents: Key starting materials, such as α-haloketones, can be susceptible to hydrolysis in the presence of water, reducing the amount of reactant available for the primary reaction.[3]

  • Undesirable Side Reactions: Moisture can promote competing side reactions, leading to a complex mixture of byproducts and a lower yield of the target thiazole derivative.

Q2: What are the common signs of moisture contamination in my reaction?

A2: Telltale signs of moisture contamination include:

  • Low or Inconsistent Yields: This is the most common indicator. If your yields are significantly lower than reported in the literature for a similar protocol, moisture may be a key factor.

  • Formation of Unexpected Byproducts: Analysis of your crude product (e.g., by TLC, LC-MS, or NMR) may reveal persistent impurities that are difficult to separate. These can sometimes be attributed to intermediates that failed to dehydrate or products from hydrolyzed starting materials.

  • Poor Crystallization: The presence of hydrated intermediates or byproducts can interfere with the crystallization of the final product, resulting in oils or amorphous solids instead of clean crystals.

Q3: Are all thiazole synthesis methods equally sensitive to moisture?

A3: No. The sensitivity depends on the reaction mechanism.

  • Hantzsch Synthesis: This is one of the most common methods and is generally considered highly sensitive to moisture due to the final dehydration step.[1][4] Protocols often specify the use of anhydrous solvents and inert atmospheres.[5]

  • Cook-Heilbron Synthesis: This method can sometimes be performed under mild or even aqueous conditions, suggesting it may be less sensitive depending on the specific substrates used.[6][7]

  • Modern & "Green" Methods: Some newer protocols are specifically designed to use water as a solvent, but these are highly optimized systems and do not imply that traditional methods are water-tolerant.[8][9]

Q4: What is the best way to exclude moisture from my reaction?

A4: A multi-faceted approach is most effective:

  • Use Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

  • Use Anhydrous Solvents: Use freshly distilled solvents dried over an appropriate drying agent, or purchase high-quality anhydrous solvents packaged under an inert atmosphere.

  • Dry Your Reagents: Solid reagents can be dried in a vacuum oven or desiccator. Ensure liquid reagents are stored over molecular sieves or other compatible drying agents.

  • Work Under an Inert Atmosphere: For highly sensitive reactions, use a nitrogen or argon atmosphere. This can be achieved using a Schlenk line or a glovebox. A simpler setup involves using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.

Troubleshooting Guide

This guide addresses common problems encountered during thiazole synthesis that can be attributed to atmospheric moisture.

Symptom Possible Moisture-Related Cause Recommended Solution
Low Product Yield Incomplete cyclization/dehydration due to excess water.[1][2]Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and dry reagents thoroughly before use. Consider adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Hydrolysis of α-haloketone starting material.[3]Add the α-haloketone to the reaction mixture under an inert (N₂ or Ar) atmosphere. Store α-haloketones in a desiccator.
Reaction Fails to Go to Completion The equilibrium of the final dehydration step is shifted towards the hydroxythiazoline intermediate by the presence of water.Rerun the reaction under strictly anhydrous conditions. If possible, use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if the reaction is run at reflux in a suitable solvent like toluene.
Oily Product or Difficulty with Crystallization Presence of hydrated intermediates and other impurities preventing the formation of a crystal lattice.Purify the crude product using column chromatography to separate the desired thiazole from more polar, water-containing byproducts. Ensure the purified product is dried under a high vacuum to remove residual solvent and water.
Inconsistent Results Between Batches Varying levels of atmospheric humidity affecting the reaction on different days.Standardize your experimental setup. Always use an inert atmosphere and freshly dried solvents for every reaction to ensure reproducibility.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis Under Anhydrous Conditions

This protocol details the synthesis of a 2-amino-4-arylthiazole, emphasizing the exclusion of atmospheric moisture.

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • Thiourea (1.2 eq)

  • Anhydrous Ethanol (or other suitable anhydrous solvent)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Oven-dried condenser

  • Drying tube (filled with CaCl₂ or Drierite)

  • Nitrogen or Argon gas inlet (optional, but recommended)

Procedure:

  • Setup: Assemble the reaction apparatus (flask and condenser) while still hot from the oven and allow it to cool to room temperature under a stream of dry nitrogen/argon or with a drying tube attached.

  • Reagent Addition: To the cooled flask, add thiourea (1.2 eq) followed by anhydrous ethanol. Stir the mixture to dissolve the thiourea.

  • Initiate Reaction: Add the substituted phenacyl bromide (1.0 eq) to the solution. If the reaction is exothermic, cooling in an ice bath may be necessary during addition.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr formed and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product under a high vacuum to remove all traces of water and solvent.

Protocol 2: Preparation and Handling of Anhydrous Solvents

Objective: To ensure solvents used in moisture-sensitive reactions are sufficiently dry.

Methods:

  • Distillation: Reflux the solvent over a suitable drying agent for several hours, then distill directly into the reaction flask or a dry storage flask under an inert atmosphere.

    • Ethanol: Dry over magnesium turnings activated with iodine.

    • Dichloromethane (DCM): Dry over calcium hydride (CaH₂).[5]

    • Tetrahydrofuran (THF): Dry over sodium/benzophenone ketyl.

  • Molecular Sieves: For storing previously dried solvents or for less stringent requirements, use activated 4Å molecular sieves. Add the sieves to the solvent bottle (approx. 10% w/v) and allow it to stand for at least 24 hours before use.

  • Solvent Purification System (SPS): If available, an SPS (Grubbs-type system) is an excellent way to obtain ultra-dry solvents on demand by passing them through columns of activated alumina.

Visualizations

Workflow for Anhydrous Reaction Setup

Anhydrous_Workflow start Start oven_dry Oven-Dry Glassware (>120°C, >4h) start->oven_dry assemble_hot Assemble Apparatus oven_dry->assemble_hot cool_desiccator Cool Under Inert Gas or in Desiccator add_solvent Add Anhydrous Solvent via Syringe cool_desiccator->add_solvent assemble_hot->cool_desiccator add_reagents Add Dried Reagents Under N2/Ar Flow add_solvent->add_reagents run_reaction Run Reaction with Drying Tube add_reagents->run_reaction end End run_reaction->end

Caption: Workflow for setting up a moisture-sensitive reaction.

Troubleshooting Logic for Low Thiazole Yield

Troubleshooting_Tree low_yield Low Product Yield? check_purity Check Starting Material Purity low_yield->check_purity No check_temp Verify Reaction Temperature/Time low_yield->check_temp No moisture_issue Potential Moisture Contamination low_yield->moisture_issue Yes implement_anhydrous Implement Anhydrous Protocols (See Workflow) moisture_issue->implement_anhydrous rerun_reaction Re-run Experiment implement_anhydrous->rerun_reaction

Caption: Decision tree for troubleshooting low yields in thiazole synthesis.

Hantzsch Synthesis: Point of Moisture Interference

Hantzsch_Mechanism cluster_interference Moisture Interference reactants α-Haloketone + Thioamide intermediate Hydroxythiazoline Intermediate reactants->intermediate Condensation product Thiazole Product intermediate->product Dehydration (-H₂O) product->intermediate Hydrolysis (+H₂O) water_molecule H₂O

Caption: Moisture interferes with the critical dehydration step.

References

Validation & Comparative

4-(Thiophen-2-yl)thiazol-2-amine analytical standard and reference material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of the analytical standard for 4-(Thiophen-2-yl)thiazol-2-amine and its closely related alternative, 4-(4-Chlorothiophen-2-yl)thiazol-2-amine.

Product Comparison

Obtaining a certified analytical standard for this compound can be challenging due to limited commercial availability. In contrast, its chlorinated analog, 4-(4-Chlorothiophen-2-yl)thiazol-2-amine, is more readily available from various suppliers and often serves as a practical alternative for methods development and as a reference in medicinal chemistry studies. Below is a summary of available data for both compounds.

FeatureThis compound4-(4-Chlorothiophen-2-yl)thiazol-2-amine
CAS Number 28989-50-6570407-10-2
Molecular Formula C₇H₆N₂S₂C₇H₅ClN₂S₂
Molecular Weight 182.27 g/mol 216.71 g/mol
Purity Not consistently specified by suppliersTypically ≥97%
Typical Formulation SolidSolid
Storage Conditions Room temperature[1]Keep in dark place, inert atmosphere, room temperature
Commercial Availability Limited, often requires quoteReadily available from multiple suppliers

Experimental Protocols

The analysis of this compound and its derivatives typically involves standard analytical techniques for organic compounds. The following protocols are based on established methods for similar molecules and findings from research publications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak area are used to determine the purity of the sample against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the chemical structure of the compound. For instance, in a related compound, 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine, characteristic proton signals for the thiophene and thiazole rings were observed in the ¹H NMR spectrum[2].

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.

Experimental Workflow and Data Visualization

The following diagrams illustrate a typical experimental workflow for the analysis and a conceptual signaling pathway where such a molecule might be investigated, based on studies of similar compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start Start weigh Weighing start->weigh dissolve Dissolution weigh->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms purity Purity Assessment hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw signaling_pathway cluster_inflammatory Inflammatory Response cluster_inhibition Therapeutic Intervention COX2 COX-2 Enzyme Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Derivative Thiazole Derivative (e.g., 4-(4-Chlorothiophen-2-yl) thiazol-2-amine derivatives) Thiazole_Derivative->COX2 Inhibition

References

A Comparative Guide to Thiophene- vs. Furan-Substituted Thiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of five-membered aromatic heterocycles is a cornerstone of modern medicinal chemistry. Among these, thiophene and furan rings, when integrated into a thiazole scaffold, give rise to compounds with a wide spectrum of biological activities. This guide provides an objective, data-driven comparison of thiophene-substituted thiazoles and their furan-substituted counterparts, offering insights into their respective physicochemical properties, biological activities, and potential applications in drug development.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between thiophene and furan lies in the heteroatom: sulfur in thiophene and oxygen in furan. This seemingly subtle variation imparts distinct electronic and steric characteristics that influence the overall properties of the resulting thiazole derivatives.

PropertyThiopheneFuranImplication in Drug Design
Aromaticity More aromaticLess aromaticGreater aromaticity of thiophene generally leads to enhanced chemical and metabolic stability.[1][2]
Electronegativity of Heteroatom Sulfur is less electronegative than oxygen.Oxygen is more electronegative than sulfur.[2]The higher electronegativity of oxygen in furan can influence hydrogen bonding interactions and overall polarity.
Size of Heteroatom Sulfur is larger than oxygen.Oxygen is smaller than sulfur.The smaller size of oxygen in furan can lead to a more planar conformation in oligomeric structures, potentially impacting receptor binding.[2]
Lipophilicity (logP) Generally, thiophene-containing compounds are more lipophilic.Furan-containing compounds are generally less lipophilic.Lipophilicity is a critical parameter influencing membrane permeability, solubility, and pharmacokinetic profiles.
Metabolic Stability Thiophene ring is susceptible to oxidation by cytochrome P450 enzymes. Fluorination can block this metabolic pathway.[3]Furan rings can also undergo metabolic oxidation.Strategic modifications are often required to improve the metabolic stability of both types of compounds.

Biological Activity: A Comparative Overview

Both thiophene- and furan-substituted thiazoles have demonstrated significant potential across a range of therapeutic areas. While direct head-to-head comparisons of structurally identical analogs are scarce in the literature, data from various studies allow for an indirect assessment of their relative performance.

Anticancer Activity

Thiazole derivatives bearing either a thiophene or a furan moiety have been extensively investigated for their anticancer properties. These compounds have been shown to exert their effects through the inhibition of various protein kinases and the induction of apoptosis.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound TypeCancer Cell LineThiophene-Substituted Thiazole (IC50 in µM)Furan-Substituted Thiazole (IC50 in µM)Reference Drug (IC50 in µM)
Thiazolyl-Pyridine HybridsA549 (Lung)0.452 (Compound 5)[4]-Doxorubicin (0.460)[4]
Thiazole DerivativesMCF-7 (Breast)10.2 ± 0.7 (Compound 4b)[5]2.57 ± 0.16 (Compound 4c)[6]Cisplatin (13.3 ± 0.61)[5], Staurosporine (6.77 ± 0.41)[6]
Thiazole DerivativesHepG2 (Liver)-7.26 ± 0.44 (Compound 4c)[6]Staurosporine (8.4 ± 0.51)[6]
Furan/Thiophene-Pyrazole ChalconesA549 (Lung)-27.7 µg/ml (Compound 7g)[1][7]Doxorubicin (28.3 µg/ml)[7]
Furan/Thiophene-Pyrazole ChalconesHepG2 (Liver)-26.6 µg/ml (Compound 7g)[1][7]Doxorubicin (21.6 µg/ml)[7]
Thiophene CarboxamidesHep3B (Liver)5.46 (Compound 2b)[1]--

Disclaimer: The data in this table is compiled from different studies and the compared compounds are not direct structural analogs. Therefore, this comparison should be interpreted with caution.

Antimicrobial Activity

Thiophene- and furan-substituted thiazoles have also shown promise as antimicrobial agents, targeting both bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeMicroorganismThiophene-Substituted Thiazole (MIC in µg/mL)Furan-Substituted Thiazole (MIC in µg/mL)Reference Drug (MIC in µg/mL)
Thiazole DerivativesE. coli>500 (Compound 59)[8]-Amoxicillin (>500)[8]
Thiazole DerivativesP. aeruginosa15.625-31.25 (Compounds 57-60)[8]-Amoxicillin (>500)[8]
Thiazole DerivativesS. aureus62.5-125 (Compounds 57-60)[8]-Amoxicillin (7.8-62.5)[8]
Furan-Thiazole HydrazonesS. aureus-3.12 [9]Ciprofloxacin (0.25 - 2.0)[9]
Furan-Thiazole HydrazonesE. coli-3.12 [9]Ciprofloxacin (0.015 - 1.0)[9]
Thiazole DerivativesC. albicans3.9-62.5 (Compounds 57-60)[8]-Fluconazole (250)[8]

Disclaimer: The data in this table is compiled from different studies and the compared compounds are not direct structural analogs. Therefore, this comparison should be interpreted with caution.

Signaling Pathways and Mechanisms of Action

The biological effects of thiophene- and furan-substituted thiazoles are often mediated through their interaction with specific signaling pathways. In cancer, a common mechanism involves the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Thiazole_Inhibitor Thiophene/Furan Substituted Thiazole Thiazole_Inhibitor->PI3K Inhibition Thiazole_Inhibitor->AKT Inhibition Thiazole_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of anticancer thiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the anticancer and antimicrobial activities of these compounds.

Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of 2,4-disubstituted thiazoles.

Hantzsch_Synthesis AlphaHaloKetone α-Haloketone (Thiophene or Furan substituted) Intermediate Thiazoline Intermediate AlphaHaloKetone->Intermediate Thioamide Thioamide Thioamide->Intermediate Thiazole 2,4-Disubstituted Thiazole Intermediate->Thiazole Dehydration Reagents Reaction Conditions (e.g., Ethanol, Reflux) Reagents->Intermediate

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Methodology:

  • Reaction Setup: Dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

MTT Cytotoxicity Assay

A colorimetric assay to assess the metabolic activity of cells and determine the cytotoxic potential of a compound.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (thiophene- or furan-substituted thiazole) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

A method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

Both thiophene- and furan-substituted thiazoles represent promising scaffolds for the development of novel therapeutic agents. The choice between a thiophene or a furan moiety can significantly influence the physicochemical properties and biological activity of the resulting compound. Thiophene-containing derivatives may offer advantages in terms of metabolic stability due to their higher aromaticity, while the specific electronic and steric properties of furan may be beneficial for particular receptor interactions.

The available data, although not from direct head-to-head comparisons, suggests that both classes of compounds can exhibit potent anticancer and antimicrobial activities. The ultimate selection of a thiophene versus a furan scaffold will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the structure-activity relationship established for a particular series of compounds. Further research involving the synthesis and parallel evaluation of directly analogous thiophene- and furan-substituted thiazoles is warranted to provide a more definitive comparison and guide future drug design efforts.

References

Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(Thiophen-2-yl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(thiophen-2-yl)thiazol-2-amine analogs. By presenting key experimental data, detailed methodologies, and visual representations of synthetic and biological pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise as anti-inflammatory, analgesic, antitumor, antimicrobial, and kinase-inhibiting agents. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their therapeutic efficacy and minimizing potential side effects. This guide synthesizes findings from various studies to offer a clear comparison of these analogs.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the thiazole and thiophene rings, as well as on the 2-amino group. The following tables summarize the quantitative data from various studies, highlighting these structure-activity relationships.

Anti-inflammatory and Analgesic Activity

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed their potent inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition by 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives [1]

CompoundR-GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (SI) for COX-2
5a4-methylpiperazin-1-yl1.890.8931.042.12
5bpiperidin-1-yl32.110.7628.1142.25
5cmorpholino1.231.1133.211.10
5d4-phenylpiperazin-1-yl114.231.0223.08112.00
5e4-(2-methoxyphenyl)piperazin-1-yl132.431.0725.13123.76
5f4-(pyridin-2-yl)piperazin-1-yl1.021.0030.111.02
5g4-(pyrimidin-2-yl)piperazin-1-yl1.131.0329.871.10
Aspirin-15.32---
Celecoxib--0.05--
Zileuton---11.00-

Note: The Selectivity Index (SI) is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

The data indicates that compounds 5d and 5e are potent and highly selective COX-2 inhibitors, with selectivity indices of 112 and 124, respectively.[1] This suggests that the presence of a bulky, lipophilic substituent on the piperazine ring is favorable for selective COX-2 inhibition.

Antitumor Activity

Thiazole and thiophene derivatives have been investigated for their potential as anticancer agents. A study exploring novel pyridine, thiophene, and thiazole derivatives reported their in vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cells.

Table 2: In Vitro Antitumor Activity of Thiazole and Thiophene Derivatives against Ehrlich Ascites Carcinoma (EAC) Cells [2]

CompoundIC₅₀ (µM)
Compound 2j (Pyridine derivative)54.54
Compound 5 (Thiophene derivative)~68.99
Compound 6 (Thiophene derivative)61.57
Compound 8 (Thiophene derivative)> IC₅₀ of reference
Doxorubicin (Reference Drug)68.99

Compounds 2j and 6 demonstrated higher activity compared to the reference drug doxorubicin.[2] Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed their anticancer potential against the MCF7 human breast adenocarcinoma cell line.[3]

Table 3: Anticancer Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives against MCF7 Cell Line [3]

CompoundIC₅₀ (µM)
p210.5
5-fluorouracil (Reference Drug)5.2

Compound p2 exhibited significant anticancer activity, comparable to the standard drug 5-fluorouracil.[3]

Kinase Inhibitory Activity

The thiazole nucleus is a common scaffold in the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including Aurora kinases and B-RAFV600E.

Table 4: B-RAFV600E Kinase Inhibitory Activity of Thiazole Derivatives [4]

CompoundIC₅₀ (nM)
7b36.3 ± 1.9
13a23.1 ± 1.2
Dabrafenib (Reference Drug)47.2 ± 2.5

Compounds 7b and 13a showed excellent inhibitory activity against B-RAFV600E, surpassing the potency of the approved drug dabrafenib.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives (5a-5g)[1]

A multi-step synthesis was employed to obtain the target compounds.

  • Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one (1): To a solution of compound 1 (1.0 equivalent) in diethyl ether (1.0 M), bromine was added, and the reaction was stirred at room temperature to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2).

  • Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3): The brominated product 2 (1.0 equivalent) was treated with thiourea (1.2 equivalents) at 80°C to obtain compound 3 .

  • Synthesis of Intermediate 4: Compound 3 was treated with N-bromosuccinimide (NBS) (1.0 equivalent) at 0°C, followed by the addition of primary or secondary amines (1.5 equivalents).

  • Synthesis of Target Compounds (5a-5g): Intermediate 4 was treated with potassium carbonate (0.5 equivalents) in dimethylformamide (1.0 M) at 70°C to yield the final products.

In Vitro COX-2 Inhibition Assay[1]

The anti-cyclooxygenase-2 activities of the synthesized compounds were assessed using a modified protocol.

  • A cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) was prepared in a Tris-HCl buffer (pH 8.0).

  • COX-2 enzyme (300 units/ml) was added to the cofactor solution.

  • Test samples were added to the enzyme-cofactor mixture and incubated.

  • The reaction was initiated by the addition of arachidonic acid, and the absorbance was measured to determine enzyme activity.

In Vitro 5-LOX Inhibition Assay[1]

The 5-lipoxygenase inhibitory activities were evaluated against the standard drug zileuton.

  • A solution of 5-LOX enzyme (10,000 U/ml) was prepared.

  • Different concentrations of the test samples were dissolved in a phosphate buffer (pH 6.3) and mixed with the enzyme solution.

  • The mixture was incubated for 5 minutes at 25°C.

  • Linoleic acid was added as a substrate, and the mixture was incubated for another 5 minutes.

  • The absorbance was measured to determine the inhibitory activity.

In Vitro Antitumor Activity Assay (SRB Assay)[3]

The anticancer activity against the MCF7 cell line was determined using the Sulforhodamine B (SRB) colorimetric assay.

  • MCF7 cells were seeded in 96-well plates and incubated.

  • The cells were treated with different concentrations of the test compounds and incubated for 48 hours.

  • The cells were fixed with trichloroacetic acid (TCA).

  • The fixed cells were stained with SRB solution.

  • The unbound dye was washed, and the protein-bound dye was solubilized with Tris buffer.

  • The absorbance was measured at 510 nm to determine cell viability.

Visualizing the Pathways

Graphical representations of synthetic routes and biological mechanisms provide a clearer understanding of the processes involved.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiazole Ring Formation cluster_step3 Step 3: Bromination and Amination cluster_step4 Step 4: Final Product Formation 1-(4-chlorothiophen-2-yl)ethan-1-one (1) 1-(4-chlorothiophen-2-yl)ethan-1-one (1) 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) 1-(4-chlorothiophen-2-yl)ethan-1-one (1)->2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) Br2, Et2O 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3) 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3) 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2)->4-(4-chlorothiophen-2-yl)thiazol-2-amine (3) Thiourea, 80°C Intermediate (4) Intermediate (4) 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3)->Intermediate (4) 1. NBS, 0°C 2. Amines Target Compounds (5a-5g) Target Compounds (5a-5g) Intermediate (4)->Target Compounds (5a-5g) K2CO3, DMF, 70°C

Caption: Synthetic pathway for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.

Arachidonic_Acid_Pathway cluster_inhibitors Inhibitory Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Analogs (e.g., 5d, 5e) Thiazole Analogs (e.g., 5d, 5e) COX-2 COX-2 Thiazole Analogs (e.g., 5d, 5e)->COX-2 Thiazole Analogs Thiazole Analogs 5-LOX 5-LOX Thiazole Analogs->5-LOX

References

A Comparative Guide to the In Vitro Anti-inflammatory Activity of 4-(Thiophen-2-yl)thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory properties of 4-(thiophen-2-yl)thiazol-2-amine and its derivatives, benchmarked against established anti-inflammatory agents. The data presented herein is intended to support researchers in the evaluation and progression of novel anti-inflammatory compounds.

Executive Summary

Thiazole derivatives, particularly those incorporating a thiophene moiety, have emerged as a promising class of compounds with significant anti-inflammatory potential.[1] This guide focuses on the in vitro activity of this compound and its closely related analog, 4-(4-chlorothiophen-2-yl)thiazol-2-amine. The primary mechanisms of action explored are the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). For a comprehensive comparison, the activities of these compounds are juxtaposed with the well-characterized inhibitors: Celecoxib (a selective COX-2 inhibitor), Aspirin (a non-selective COX inhibitor), and Zileuton (a 5-LOX inhibitor).

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and standard reference drugs were evaluated based on their half-maximal inhibitory concentrations (IC50). The data is summarized in the tables below.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

The arachidonic acid pathway is a critical inflammatory cascade, with COX and LOX enzymes playing pivotal roles in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)32.560.2923.08112.28
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)45.670.3738.46123.43
Celecoxib8.30.04-207.5
Aspirin3.530-0.12
Zileuton--0.5-

Data for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and their corresponding standards (Aspirin and Zileuton) were obtained from a 2024 study published in Frontiers in Pharmacology.[3] Celecoxib IC50 values were sourced from a study in PNAS.[4] Zileuton IC50 is from a study in the Journal of Pharmacology and Experimental Therapeutics.[5]

Key Observations:

  • The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d and 5e) demonstrate potent and selective inhibition of COX-2 over COX-1, with selectivity indices of 112.28 and 123.43, respectively.[3] This profile is desirable as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[6]

  • While not as potent as Celecoxib in inhibiting COX-2, the thiazole derivatives exhibit a favorable selectivity profile.

  • The thiazole derivatives also show inhibitory activity against 5-LOX, suggesting a dual-inhibitor mechanism which could be advantageous in treating complex inflammatory conditions.[3]

  • Aspirin demonstrates strong inhibition of COX-1 and weaker inhibition of COX-2, consistent with its known mechanism of action.[7]

  • Zileuton is a potent inhibitor of 5-LOX.[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The rate of oxidation of the substrate is measured spectrophotometrically at a specific wavelength (e.g., 595 nm).

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The product formation is monitored spectrophotometrically.

Protocol:

  • Enzyme Source: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human 5-LOX) is used.

  • Reaction Buffer: A suitable buffer (e.g., phosphate buffer, pH 6.3) is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

  • Measurement: The formation of the conjugated diene product is measured by monitoring the increase in absorbance at 234 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated as described for the COX assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for evaluating anti-inflammatory compounds.

cluster_0 Arachidonic Acid Cascade cluster_1 COX Pathway cluster_2 LOX Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs

Caption: The Arachidonic Acid Cascade showing the COX and LOX pathways.

cluster_0 In Vitro Anti-inflammatory Assay Workflow start Test Compound (e.g., this compound) assay_setup Prepare Assay (e.g., COX/LOX enzyme assay) start->assay_setup incubation Incubate with Compound assay_setup->incubation measurement Measure Activity/ Inhibition incubation->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis results Comparative Results data_analysis->results

Caption: General workflow for in vitro anti-inflammatory compound screening.

Conclusion

The available in vitro data strongly suggests that this compound derivatives are potent and selective inhibitors of COX-2 with additional 5-LOX inhibitory activity. This dual-action profile makes them compelling candidates for further investigation as novel anti-inflammatory agents. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued exploration and development of this promising class of compounds. Further studies are warranted to elucidate their effects on other inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, to build a more comprehensive understanding of their therapeutic potential.

References

The Broad-Spectrum Antimicrobial Potential of Thiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including potent antibacterial and antifungal properties. [1][3][4] This guide provides a comparative overview of the antimicrobial spectrum of various thiazole derivatives, supported by experimental data and detailed methodologies, to aid in the development of new and effective therapeutic agents.

The versatility of the thiazole ring allows for a multitude of substitutions, leading to a diverse library of compounds with varied antimicrobial profiles.[1][2][5] From well-established drugs like Sulfathiazole to newly synthesized novel compounds, the thiazole scaffold has proven to be a valuable pharmacophore in antimicrobial drug discovery.[3][6]

Comparative Antimicrobial Spectrum of Thiazole Derivatives

The antimicrobial efficacy of different thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative thiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Thiazole Derivative ClassSpecific Compound Example(s)Gram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureusBacillus subtilisEscherichia coli
Sulfonamides SulfathiazoleEffective (short-acting sulfa drug)[1]-Effective[1]
2-Aminothiazoles 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a)MIC: 16.1 µM[1]-MIC: 16.1 µM[1]
2-aminothiazole derivatives (44a, 44b)---
Thiazolin-4-ones Compound 42 (Stana et al.)More efficient against Gram-positive bacteria[1]--
Thiazole Hydrazones Hydrazinyl thiazole derivatives (56a, 56b, 56c)Stronger effect on S. aureus[1]Stronger effect on B. subtilis[1]Stronger effect on E. coli[1]
Thiazole hydrazine derivatives (4b, 4g, 4j)--Active[7]
Thiazole-based Schiff Bases Compound 59 (Fitsum Lemilemu et al.)Good activity (15.00 ± 0.01 mm inhibition zone at 200 µg/mL)[1]-Favorable activity (14.40 ± 0.04 mm inhibition zone at 200 µg/mL)[1]
Dispiro-pyrrolothiazoles Compounds 58a, 58b, 58cProficient action against uropathogensProficient action against uropathogensProficient action against uropathogens
Triazole-containing Thiazoles (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346)---
Cyclopropane-containing Thiazoles Series of thiazole derivatives containing a cyclopropane system---
2,4-Disubstituted-1,3-Thiazoles 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c)---
Benzo[d]thiazoles Benzo[d]thiazole derivatives 13 and 14MIC: 50–75 µg/mL[8]-MIC: 50–75 µg/mL[8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms of action, targeting essential cellular processes in bacteria and fungi.

Inhibition of Fungal Ergosterol Biosynthesis

A key mechanism for the antifungal activity of some thiazole derivatives, particularly azole-containing compounds, is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. By inhibiting its synthesis, these thiazole derivatives disrupt membrane integrity, leading to fungal cell death.[9]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Fungal Cell Death) CYP51->Disrupted_Membrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Thiazole Thiazole Antifungals Thiazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by thiazole antifungals.

Inhibition of Bacterial DNA Gyrase

For antibacterial activity, some thiazole derivatives have been found to target bacterial DNA gyrase (a type II topoisomerase).[10] This enzyme is crucial for maintaining the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription.[10] By inhibiting DNA gyrase, these compounds disrupt critical cellular functions, leading to bacterial cell death.[10]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA (Required for replication) DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Replication DNA Replication & Transcription Supercoiled_DNA->Replication Thiazole_Derivative Antibacterial Thiazole Derivative Thiazole_Derivative->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Experimental Protocols

The determination of the antimicrobial spectrum of thiazole derivatives relies on standardized and reproducible experimental protocols. The following are methodologies commonly cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.[7][11]

Objective: To determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The thiazole derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) growth controls are included. A standard antibiotic or antifungal drug is often used as a reference control.[7]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Objective: To assess the ability of a thiazole derivative to inhibit the growth of a microorganism on an agar surface.

Procedure:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter are cut into the agar.

  • Application of Test Compound: A known concentration of the thiazole derivative solution is added to each well.

  • Controls: A well containing the solvent used to dissolve the compound serves as a negative control, and a well with a standard antimicrobial agent serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

Thiazole derivatives represent a versatile and promising platform for the development of novel antimicrobial agents.[1][2] Their broad spectrum of activity against both bacteria and fungi, coupled with diverse mechanisms of action, makes them attractive candidates for further investigation. The data presented in this guide highlights the potential of various substituted thiazoles and underscores the importance of continued research in this area to combat the growing threat of antimicrobial resistance. The detailed experimental protocols provide a foundation for researchers to evaluate and compare the efficacy of newly synthesized thiazole compounds.

References

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Methodological Approach for 4-(Thiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the small molecule, 4-(Thiophen-2-yl)thiazol-2-amine, against the human kinome. In the absence of publicly available experimental data for this specific compound, this document outlines the established methodologies and presents comparative data from well-characterized kinase inhibitors—the promiscuous inhibitor Staurosporine, the multi-targeted clinical inhibitor Dasatinib, and the relatively selective inhibitor Vemurafenib—to serve as a benchmark for analysis and interpretation.

Data Presentation: Comparative Kinase Inhibition Profiles

Effective kinase inhibitor development necessitates a thorough understanding of a compound's selectivity. A broad screening panel is crucial to identify both on-target potency and off-target liabilities. The data below is presented as a template for how the activity of this compound could be quantified and compared against inhibitors with known selectivity profiles. Data for the reference compounds are compiled from public sources and are illustrative of typical results from large-scale screening assays.

Table 1: Comparative Kinase Inhibition Data

Kinase TargetThis compoundStaurosporineDasatinibVemurafenibKinase Family
Primary Target(s) Data Not AvailableBroad SpectrumABL1, SRCBRAF-
ABL1 Data Not Available220.8>10,000Tyrosine Kinase
SRC Data Not Available1.40.51,400Tyrosine Kinase
LCK Data Not Available2.51.1>10,000Tyrosine Kinase
BRAF Data Not Available1511031Ser/Thr Kinase
BRAF (V600E) Data Not Available146813Ser/Thr Kinase
MAPK1 (ERK2) Data Not Available873,100>10,000Ser/Thr Kinase
MAPK14 (p38α) Data Not Available3.0721,700Ser/Thr Kinase
CDK2/cyclin A Data Not Available1.2340>10,000Ser/Thr Kinase
VEGFR2 Data Not Available7.08.32,700Tyrosine Kinase
KIT Data Not Available112.44,800Tyrosine Kinase
PDGFRβ Data Not Available134.6>10,000Tyrosine Kinase
AURKA Data Not Available4.4250>10,000Ser/Thr Kinase
All values are Dissociation Constants (Kd) in nM. Lower values indicate stronger binding/higher potency. Data is illustrative and compiled from various public KINOMEscan™ datasets. Actual values may vary based on assay conditions.

Experimental Protocols

To generate the data required for a comprehensive cross-reactivity profile, a multi-faceted approach combining biochemical, cell-based, and proteomic methods is recommended.

Biochemical Kinase Profiling: In Vitro Panel Screen

This initial step provides a broad overview of a compound's activity against a large number of purified kinases.

Method: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

  • Reagent Preparation:

    • Prepare a 2X working solution of each kinase (e.g., in 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X Eu-anti-tag antibody solution in the same kinase buffer.

    • Prepare a 4X solution of the corresponding Alexa Fluor™-labeled tracer.

    • Prepare serial dilutions of this compound and control compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO, then dilute into the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Mix gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using DMSO-only (0% inhibition) and a high concentration of a known broad-spectrum inhibitor (100% inhibition) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or Kd value for each kinase.

Cellular Target Engagement: In-Cell Selectivity

Confirming that the compound can bind to its target kinases within the complex environment of a living cell is a critical validation step.

Method: NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific kinase target in live cells by measuring the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer probe.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-Kinase fusion protein of interest.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ Tracer and the diluted compound to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration to determine the IC₅₀, which reflects the compound's affinity for the target kinase in a cellular context.

Global Kinase Profiling in Native Systems: Chemoproteomics

This method assesses the binding of an inhibitor to the native kinases present in a cell lysate, providing a highly physiological measure of selectivity.

Method: Kinobeads Competition Binding Assay

This approach uses beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate. The test compound competes for binding, and the unbound kinases are washed away.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

    • Add increasing concentrations of this compound or a DMSO control to each aliquot.

    • Incubate for 45 minutes at 4°C with gentle rotation.

    • Add the Kinobeads slurry to each sample and incubate for another 60 minutes at 4°C.

  • Enrichment and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases or perform an on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of each kinase in the different compound concentration samples using label-free quantification or isotopic labeling methods.

  • Data Analysis:

    • For each identified kinase, plot the relative abundance against the inhibitor concentration to generate a competition binding curve and determine the IC₅₀ or Kd.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological and experimental systems. The following have been generated using the Graphviz DOT language to illustrate key concepts in kinase inhibitor profiling.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Proteomic & Functional Analysis cluster_3 Outcome Compound This compound BiochemScreen Biochemical Screen (e.g., >400 Kinases) Compound->BiochemScreen Test Compound DoseResponse Dose-Response Assays (IC50/Kd Determination) BiochemScreen->DoseResponse Primary Hits CellularEngage Cellular Target Engagement (e.g., NanoBRET) DoseResponse->CellularEngage Confirmed Hits Chemoproteomics Chemoproteomic Profiling (e.g., Kinobeads in Lysate) CellularEngage->Chemoproteomics Cell-Active Hits FunctionalAssay Functional Cellular Assays (e.g., Phosphorylation, Proliferation) Chemoproteomics->FunctionalAssay Profile Comprehensive Selectivity Profile FunctionalAssay->Profile

Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinases (ARAF, BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

A Head-to-Head Comparison of 4-(Thiophen-2-yl)thiazol-2-amine with Established Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective corrosion inhibitor is paramount for ensuring the integrity and longevity of metallic materials. This guide provides an objective, data-driven comparison of the corrosion inhibition performance of 4-(Thiophen-2-yl)thiazol-2-amine against two widely recognized inhibitors: Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT). The comparisons are based on experimental data for the structurally similar and high-performing 4-(Pyridin-4-yl)thiazol-2-amine, offering valuable insights into the potential efficacy of its thiophene analogue.

The evaluation of these inhibitors is presented for mild steel in a 1 M hydrochloric acid (HCl) solution, a common corrosive environment encountered in various industrial applications. The data is derived from standard electrochemical and weight loss methodologies.

Performance Snapshot: A Quantitative Comparison

The corrosion inhibition efficiency and key electrochemical parameters are summarized in the tables below, providing a clear comparison of the inhibitors' performance under similar conditions.

Table 1: Comparison of Inhibition Efficiency from Weight Loss and Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentration (mM)MediumMethodInhibition Efficiency (%)Reference
4-(Pyridin-4-yl)thiazol-2-amine (proxy for this compound)0.201 M HClWeight Loss96.1[1][2][3][4]
4-(Pyridin-4-yl)thiazol-2-amine (proxy for this compound)0.201 M HClEIS95.1[1][2][3][4]
1-Acetyl-1H-Benzotriazole (ABTZ)500 ppm (~3.1 mM)1 M HClWeight Loss80.6[5][6][7]
2-Mercaptobenzothiazole (MBT)400 ppm (~2.4 mM)1 M HClWeight Loss96.7[8]

Table 2: Potentiodynamic Polarization Data

InhibitorConcentrationEcorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Type of InhibitorReference
Blank (1 M HCl)--4851152--[1][2][3][4]
4-(Pyridin-4-yl)thiazol-2-amine0.20 mM-5265795.1Mixed[1][2][3][4]
Blank (1 M HCl)--4731025--[5][6][7]
1-Acetyl-1H-Benzotriazole (ABTZ)500 ppm-50219980.6Mixed[5][6][7]
Blank (1 M HCl)-----[9]
2-Mercaptobenzothiazole (MBT)500 ppm-4864895.3Mixed[9]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---|---|---| | Blank (1 M HCl) | - | 45 | 123 | - |[1][2][3][4] | | 4-(Pyridin-4-yl)thiazol-2-amine | 0.20 mM | 912 | 28 | 95.1 |[1][2][3][4] | | Blank (1 M HCl) | - | - | - | - |[10] | | Aromatic Hydrazide Derivative (for comparison) | 5 x 10⁻⁴ M | 1143 | - | 95.2 |[10] | | Blank (1 M HCl) | - | - | - | - |[9] | | 2-Mercaptobenzothiazole (MBT) | 500 ppm | 1068 | 45 | 95.5 |[9] |

Experimental Methodologies

The data presented in this guide were obtained using the following standard corrosion testing protocols:

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion. Mild steel coupons of known dimensions and weight are immersed in the corrosive medium (1 M HCl) with and without the inhibitor for a specified duration (e.g., 72 hours) at a controlled temperature (e.g., 25 ± 0.1 °C).[1][2][3][4] After the immersion period, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions. A three-electrode setup is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The potential of the working electrode is scanned over a defined range, and the resulting current is measured.[1][2][3][4] From the polarization curves, key parameters such as the corrosion potential (Ecorr) and corrosion current density (Icorr) are determined. The inhibition efficiency is calculated from the reduction in Icorr in the presence of the inhibitor. This method also helps in classifying the inhibitor as anodic, cathodic, or mixed-type.[5][6][7][9]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an appropriate equivalent electrical circuit, parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) can be obtained.[1][2][3][4] An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.

Visualizing the Evaluation Workflow

The logical flow of a comprehensive corrosion inhibitor evaluation study is depicted in the following diagram.

Corrosion_Inhibitor_Evaluation_Workflow cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Inhibitor Inhibitor Synthesis/ Procurement Weight_Loss Weight Loss Method Inhibitor->Weight_Loss PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Corrosive_Medium Corrosive Medium Preparation (e.g., 1 M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->PDP Corrosive_Medium->EIS Metal_Specimen Metal Specimen Preparation (e.g., Mild Steel) Metal_Specimen->Weight_Loss Metal_Specimen->PDP Metal_Specimen->EIS IE_WL Calculate Inhibition Efficiency (Weight Loss) Weight_Loss->IE_WL Electrochem_Params Determine Ecorr, Icorr, Rct, Cdl PDP->Electrochem_Params EIS->Electrochem_Params Adsorption_Isotherm Adsorption Isotherm Analysis IE_WL->Adsorption_Isotherm Comparison Head-to-Head Comparison IE_WL->Comparison IE_Electrochem Calculate Inhibition Efficiency (Electrochemical) Electrochem_Params->IE_Electrochem IE_Electrochem->Adsorption_Isotherm IE_Electrochem->Comparison Mechanism Mechanism of Inhibition Adsorption_Isotherm->Mechanism Mechanism->Comparison Corrosion_Inhibition_Mechanism Inhibitor Inhibitor Molecule (in solution) Metal_Surface Metal Surface (e.g., Mild Steel) Inhibitor->Metal_Surface Adsorption Protective_Film Adsorbed Protective Film Metal_Surface->Protective_Film Forms Corrosion_Prevention Corrosion Prevention Protective_Film->Corrosion_Prevention Leads to

References

A Comparative Guide to the Cytotoxicity of 4-(Thiophen-2-yl)thiazol-2-amine and Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the investigational compound 4-(Thiophen-2-yl)thiazol-2-amine and the established anticancer drug dasatinib. The information is compiled from peer-reviewed literature and presented to facilitate an objective assessment of their potential as cytotoxic agents.

Executive Summary

Dasatinib is a potent, multi-targeted kinase inhibitor with well-documented cytotoxic effects against a broad range of cancer cell lines. In contrast, available data on this compound and its close analogs suggest weak to negligible cytotoxic activity in the cancer cell lines tested. This guide will delve into the quantitative cytotoxicity data, mechanisms of action, and the signaling pathways affected by each compound, alongside detailed experimental protocols for cytotoxicity assessment.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for dasatinib in various human cancer cell lines.

Table 1: Cytotoxicity of Dasatinib in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
K562Chronic Myeloid Leukemia (CML)<1
JURL-MK1B-cell Leukemia~3[1]
MOLM-7Acute Myeloid Leukemia (AML)~5[1]

Table 2: Cytotoxicity of Dasatinib in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer16[2]
SK-BR-3Breast Cancer4000[2]
MCF-7Breast Cancer2100[2]
4T1Breast Cancer14[3]
A549Lung Cancer>10,000[4]
HCT116Colon Cancer83N/A
PC-3Prostate Cancer58N/A

This compound:

Mechanism of Action and Signaling Pathways

Dasatinib:

Dasatinib is a potent inhibitor of multiple tyrosine kinases.[6] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] By blocking the ATP-binding site of BCR-ABL, dasatinib inhibits its constitutive kinase activity, leading to the suppression of downstream signaling pathways that drive cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[6]

Beyond BCR-ABL, dasatinib also targets other key kinases involved in oncogenesis, including:

  • Src Family Kinases (SFKs): Such as Src, Lck, and Fyn, which play crucial roles in cell growth, adhesion, and migration.

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in angiogenesis and cell growth.

  • Ephrin receptor A2 (EphA2): Implicated in tumor growth and metastasis.

The inhibition of this broad spectrum of kinases contributes to the potent and wide-ranging anticancer activity of dasatinib.

Dasatinib_Signaling_Pathway cluster_kinases Target Kinases cluster_pathways Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SFKs Src Family Kinases (Src, Lck, Fyn) Dasatinib->SFKs Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits EphA2 EphA2 Dasatinib->EphA2 Inhibits Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival SFKs->Proliferation SFKs->Survival Migration Cell Migration SFKs->Migration c_KIT->Proliferation Angiogenesis Angiogenesis PDGFR->Angiogenesis EphA2->Migration Apoptosis Apoptosis Survival->Apoptosis Suppresses MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubate_1 2. Incubate overnight Cell_Seeding->Incubate_1 Compound_Treatment 3. Treat cells with compound dilutions Incubate_1->Compound_Treatment Incubate_2 4. Incubate for 48-72 hours Compound_Treatment->Incubate_2 MTT_Addition 5. Add MTT solution Incubate_2->MTT_Addition Incubate_3 6. Incubate for 3-4 hours MTT_Addition->Incubate_3 Solubilization 7. Solubilize formazan crystals Incubate_3->Solubilization Absorbance 8. Measure absorbance at 570 nm Solubilization->Absorbance Data_Analysis 9. Calculate IC50 Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Aminothiazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Privileged Scaffold.

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The demand for efficient, scalable, and sustainable methods for its synthesis is ever-present. This guide provides a comparative analysis of common and modern synthetic routes to 2-aminothiazoles, with a focus on quantifiable metrics of efficiency such as reaction time and yield. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aminothiazoles is dominated by the Hantzsch thiazole synthesis and its numerous modifications. These modern adaptations often employ alternative energy sources like microwave irradiation and ultrasound, or utilize one-pot procedures with various catalysts to improve efficiency and reduce environmental impact. Below is a comparative summary of different approaches to the synthesis of a model compound, 2-amino-4-phenylthiazole.

Data Presentation: Synthesis of 2-Amino-4-phenylthiazole

Route NameKey ReagentsEnergy SourceReaction TimeYield (%)Key Advantages
Classical Hantzsch Synthesis 2-Bromoacetophenone, ThioureaConventional Heating (Reflux)30-60 minutes~94%Well-established, reliable.[1]
One-Pot Iodine-Catalyzed Synthesis Acetophenone, Thiourea, IodineConventional Heating (Reflux)8-12 hoursNot specifiedAvoids pre-synthesis of α-haloketone.[2]
Microwave-Assisted Synthesis Acetophenone, Thiourea, IodineMicrowave Irradiation~5 minutes92%Drastically reduced reaction time, high yield.
Catalyst-Free, Solvent-Free Microwave Synthesis Substituted Acetophenone, Thiourea, IodineMicrowave Irradiation6-8 minutes~90%Environmentally friendly, rapid.[3]
Ultrasound-Assisted Synthesis α-Haloketones, ThioureasUltrasonic Irradiation1.5 - 2 hours79-90%Reduced reaction times and improved yields compared to conventional heating.[4]

Visualizing the Synthetic Approaches

A logical workflow for comparing and selecting a synthetic route to 2-aminothiazoles is presented below. This diagram illustrates the decision-making process based on key experimental variables.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_methods Methodology cluster_end Evaluation Start Choice of Ketone Precursor AlphaHalo α-Haloketone Available Start->AlphaHalo Pre-halogenated DirectKetone Directly from Ketone Start->DirectKetone Non-halogenated Hantzsch Classical Hantzsch (Conventional Heating) AlphaHalo->Hantzsch Microwave Microwave-Assisted AlphaHalo->Microwave Ultrasound Ultrasound-Assisted AlphaHalo->Ultrasound OnePot One-Pot Catalytic (e.g., Iodine) DirectKetone->OnePot DirectKetone->Microwave Product 2-Aminothiazole Product Hantzsch->Product Yield/Time OnePot->Product Yield/Time Microwave->Product Yield/Time Ultrasound->Product Yield/Time

Caption: Comparative workflow for 2-aminothiazole synthesis.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and are intended to be representative of each method.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea using conventional heating.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL round-bottom flask, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and mix thoroughly.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold deionized water.

  • Air dry the product on a watch glass.

Protocol 2: One-Pot Iodine-Catalyzed Synthesis of 2-Amino-4-phenylthiazole

This method avoids the pre-synthesis of the α-haloketone by reacting the ketone, thiourea, and a halogenating agent in one pot.[2][5]

Materials:

  • Acetophenone (0.01 mol, 1.2 mL)

  • Thiourea (0.02 mol, 1.52 g)

  • Iodine (0.01 mol, 2.54 g)

  • Ethanol (30 mL)

  • Ammonium hydroxide solution

Procedure:

  • Dissolve acetophenone, thiourea, and iodine in ethanol in a round-bottom flask.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and wash with diethyl ether to remove unreacted starting materials.

  • Pour the mixture into an ammonium hydroxide solution.

  • Collect the crude product by filtration and recrystallize from methanol.

Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

Microwave irradiation significantly accelerates the reaction, leading to a drastic reduction in reaction time.

Materials:

  • Acetophenone (0.06 mol, 7.2 g)

  • Thiourea (0.12 mol, 9.13 g)

  • Iodine (0.06 mol, 15.23 g)

  • Water (100 mL)

Procedure:

  • In a heat-resistant beaker, thoroughly mix acetophenone, thiourea, and iodine.

  • Place the beaker in a microwave oven and irradiate at 70 W for five 1-minute intervals with 30-second pauses in between.

  • Add 100 mL of water and heat the mixture in the microwave at 150 W until the precipitate dissolves.

  • Decant the resulting yellow solution from any tarry residue and filter.

  • Cool the filtrate to induce precipitation of the product.

  • Collect the solid by filtration, wash with a 5% sodium thiosulfate solution, then with water, and air dry.

Signaling Pathway of Hantzsch Thiazole Synthesis

The underlying mechanism for the formation of the 2-aminothiazole ring in the Hantzsch synthesis is a well-established pathway involving nucleophilic attack and subsequent cyclization.

G Thiourea Thiourea Intermediate S-Alkylated Isothiouronium Salt Thiourea->Intermediate Nucleophilic Attack AlphaHalo α-Haloketone AlphaHalo->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.

References

Safety Operating Guide

Proper Disposal of 4-(Thiophen-2-yl)thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(Thiophen-2-yl)thiazol-2-amine based on general principles of laboratory safety and information available for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to treat this chemical as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal service to ensure full compliance with all federal, state, and local regulations.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling this compound, a compound containing both thiazole and thiophene moieties, adherence to strict disposal protocols is essential.

Hazard Profile and Safety Recommendations

Based on the analysis of related thiazole and thiophene compounds, this compound should be handled as a hazardous substance. The anticipated hazards are summarized in the table below.

Hazard ClassificationDescriptionRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and a lab coat. In case of skin contact, wash immediately with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazards Assumed to be harmful to aquatic life.Do not allow to enter drains or waterways.

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the procedure for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling this compound or its waste.

2. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Use a container that is chemically compatible (e.g., a clearly labeled, sealable, high-density polyethylene or glass container).

  • Do not mix this waste with other waste streams to prevent potentially hazardous reactions.

3. Labeling of Waste Containers:

  • The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard warnings (e.g., "Harmful," "Irritant")

    • The date when the first waste was added to the container.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • The storage area should be away from sources of ignition and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Professional Disposal:

  • The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized high-temperature incineration.

6. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).

  • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent or detergent solution, and collect the decontamination materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations Laboratory Operations cluster_DisposalProcess Professional Disposal cluster_SpillResponse Spill Response Start Generation of Waste (Unused chemical, contaminated items) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste at Source PPE->Segregate Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS ProfessionalDisposal Licensed Hazardous Waste Disposal Company Collects Waste ContactEHS->ProfessionalDisposal Transport Secure Transport to Treatment Facility ProfessionalDisposal->Transport Incineration High-Temperature Incineration (Controls SOx emissions) Transport->Incineration Spill Spill Occurs Spill->PPE Absorb Absorb with Inert Material Spill->Absorb Immediate Action CollectSpill Collect Cleanup Materials Absorb->CollectSpill CollectSpill->Collect Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Thiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-yl)thiazol-2-amine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard and Precautionary Data

Due to a lack of specific quantitative safety data for this compound, the following information is based on the closely related and structurally similar compound, 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. These guidelines are considered a robust starting point for safe handling.

Hazard CategoryGHS Hazard StatementPrecautionary Measures (Summary)
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly with soap and water after handling.
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear eye protection (safety glasses or goggles). If in eyes, rinse cautiously with water for several minutes.
Specific Target Organ Toxicity H335: May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesPrevents eye irritation from dust particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust and potential respiratory irritation.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up work area in fume hood prep_ppe->prep_setup prep_weigh Weigh chemical on a tared weigh paper prep_setup->prep_weigh handle_transfer Carefully transfer solid to reaction vessel prep_weigh->handle_transfer handle_dissolve Add solvent and dissolve/suspend handle_transfer->handle_dissolve handle_reaction Perform experimental procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of contaminated materials in designated waste cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of gloves cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow from preparation to disposal.

Personal Protective Equipment (PPE) Decision Tree

This diagram provides a logical guide to selecting the appropriate PPE based on the handling procedure.

PPE Selection Guide for Handling this compound start Handling this compound? is_solid Is it in solid/powder form? start->is_solid fume_hood Work in a certified chemical fume hood is_solid->fume_hood Yes ppe_solid Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat fume_hood->ppe_solid

Caption: Decision tree for selecting appropriate PPE.

Detailed Methodologies

General Handling Protocol:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. Put on all required personal protective equipment: a lab coat, nitrile gloves, and safety glasses with side shields.

  • Weighing: To minimize the generation of dust, weigh this compound on a tared weigh paper or in a suitable container within the fume hood.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. Avoid any sudden movements that could create airborne dust.

  • In-Use: Once the compound is in solution or suspension, the risk of inhalation is significantly reduced. However, maintain all PPE to protect against splashes.

  • Spill Response: In case of a small spill, decontaminate the area with a suitable solvent and absorb the material with an inert absorbent (e.g., vermiculite). Place the waste in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound, including weigh papers, gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Thiophen-2-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Thiophen-2-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.